(E,E)-GLL398
説明
特性
分子式 |
C25H23BO4 |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H23BO4/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(16-14-21)26(29)30)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,29-30H,2H2,1H3,(H,27,28)/b17-10+,25-23- |
InChIキー |
BINZFDGAOTWQNC-VZBZSUMNSA-N |
外観 |
White to off-white solid powder |
純度 |
>98% (contains E and Z isomers). |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GLL398; GLL-398; GLL 398. |
製品の起源 |
United States |
Foundational & Exploratory
(E,E)-GLL398: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-GLL398 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] As a boron-modified analog of GW5638, it represents a significant advancement in endocrine therapy for breast cancer.[1][2] Its potent antiestrogenic activity and efficacy in degrading the estrogen receptor (ER), coupled with superior oral bioavailability, position it as a promising therapeutic agent, particularly for treating advanced or metastatic breast cancers, including those that have developed resistance to other endocrine therapies.[2][3] This guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: A Potent ERα Antagonist and Degrader
The primary molecular target of this compound is the Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers.[1] The mechanism of action is twofold:
-
ERα Antagonism: this compound competitively binds to ERα, acting as an antagonist. This binding induces conformational changes in the receptor, which impairs its ability to bind to coactivator proteins, thereby preventing hormone-dependent transactivation of target genes.[2]
-
ERα Degradation: Crucially, beyond simple antagonism, this compound actively promotes the degradation of the ERα protein.[2] This depletion of cellular ERα levels effectively shuts down the estrogen signaling pathway, a mechanism that is vital for the growth and proliferation of ER-positive breast cancer cells. This degradation activity is also effective against constitutively active mutant forms of ERα, such as the Y537S mutation, which is a common mechanism of acquired resistance to endocrine therapies.[2][4]
Quantitative Data
The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for ERα and its efficiency as a degrader.
| Parameter | Receptor/Cell Line | Value (IC50) | Reference(s) |
| ERα Binding Affinity | Wild-Type ERα | 1.14 nM | [1] |
| Y537S Mutant ERα | 29.5 nM | [1] | |
| ERα Degradation | MCF-7 Cells | 0.21 µM |
Signaling Pathway
This compound exerts its therapeutic effect by disrupting the canonical ERα signaling pathway. In ER-positive breast cancer cells, the binding of estrogen to ERα leads to receptor dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This, in turn, recruits coactivators and initiates the transcription of genes essential for cell proliferation, such as PGR (progesterone receptor), MYC, and CCND1 (Cyclin D1).
This compound, by binding to and degrading ERα, prevents these downstream events. The resulting decrease in the transcription of proliferation-driving genes leads to cell cycle arrest and a potent anti-tumor effect.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (E,E)-GLL398: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E,E)-GLL398 has emerged as a promising orally bioavailable selective estrogen receptor downregulator (SERD) with significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound. It details the rational design of this boron-modified triphenylethylene derivative, its multi-step synthesis, and the key experimental protocols used to characterize its biological activity. Quantitative data on its binding affinity, ERα degradation capability, and pharmacokinetic profile are presented in structured tables for clear comparison. Furthermore, this document includes visualizations of the ERα signaling pathway affected by GLL398 and the experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of its mechanism of action and preclinical assessment.
Introduction: The Rationale for a Novel Oral SERD
Hormone therapy is a cornerstone in the management of ER+ breast cancer. However, the efficacy of existing treatments can be limited by poor oral bioavailability and the development of resistance. Fulvestrant, the first-in-class SERD, is administered via intramuscular injection, which can be inconvenient for patients. This has driven the search for potent, orally active SERDs.
This compound was rationally designed as a boron-modified analog of GW7604, a known SERD. The key innovation in the design of GLL398 is the replacement of the phenolic hydroxyl group in GW7604 with a boronic acid moiety. This modification was intended to block the primary site of phase II metabolism, thereby enhancing oral bioavailability while maintaining the pharmacological activity of the parent compound.[1][2]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,1'-(methanediylbis(4,1-phenylene))bis(4-bromobenzene)
-
To a solution of bis(4-bromophenyl)methanone in THF, add propiophenone.
-
Slowly add a solution of TiCl4 in THF at 0 °C.
-
Add zinc dust portion-wise and reflux the mixture.
-
After cooling, quench the reaction with K2CO3 solution and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the bis(bromobenzene) intermediate.
Step 2: Synthesis of methyl (E)-3-(4-(1-(4-bromophenyl)-2-phenylbut-1-en-1-yl)phenyl)acrylate
-
To a solution of the bis(bromobenzene) intermediate in triethylamine, add methyl acrylate, Pd(OAc)2, and PPh3.
-
Heat the mixture under an inert atmosphere.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the monoacrylate product.
Step 3: Synthesis of (E)-3-(4-(1-(4-bromophenyl)-2-phenylbut-1-en-1-yl)phenyl)acrylic acid
-
To a solution of the methyl acrylate intermediate in a mixture of THF and methanol, add a solution of NaOH.
-
Stir the mixture at room temperature.
-
Acidify the reaction mixture with HCl and extract with ethyl acetate.
-
Purify the crude product by recrystallization to yield the acrylic acid derivative.
Step 4: Synthesis of (E)-3-(4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylbut-1-en-1-yl)phenyl)acrylic acid
-
To a solution of the acrylic acid derivative in 1,4-dioxane, add bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc.
-
Heat the mixture under an inert atmosphere.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the boronate ester.
Step 5: Synthesis of this compound
-
To a solution of the boronate ester in a mixture of THF and water, add NaIO4 and 1 N HCl.
-
Stir the mixture at room temperature.
-
Extract the mixture with ethyl acetate and purify the crude product by preparative HPLC to yield this compound.
Biological Activity and Mechanism of Action
This compound exerts its anticancer effects by binding to the estrogen receptor α (ERα) and inducing its degradation. This leads to the downregulation of ERα-mediated signaling pathways that are crucial for the proliferation of ER+ breast cancer cells.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| ERα Binding Affinity (IC50) | 1.14 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay | [1] |
| ERα Degradation (IC50) | 0.21 µM | MCF-7 cells | [1] |
| Oral Bioavailability (AUC) | 36.9 µg·h/mL | Rats | [1] |
| Cmax | 4.5 µg/mL | Rats | |
| Tmax | 2 h | Rats | |
| Half-life (t1/2) | 4.8 h | Rats |
ERα Signaling Pathway
GLL398 targets the ERα signaling pathway, a critical driver of proliferation in ER+ breast cancer. Upon binding to GLL398, ERα is targeted for proteasomal degradation, leading to the inhibition of downstream gene transcription.
Caption: Mechanism of action of GLL398 in ERα signaling.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the binding affinity of GLL398 to ERα.
Protocol:
-
Prepare a reaction mixture containing terbium-labeled anti-GST antibody, a fluorescent ligand (tracer), and the GST-tagged ERα protein in assay buffer.
-
Add serial dilutions of this compound or a control compound to the wells of a 384-well plate.
-
Add the reaction mixture to the wells.
-
Incubate the plate at room temperature for 2-4 hours.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The IC50 value is calculated from the competition binding curve.
ERα Degradation Assay in MCF-7 Cells
This assay quantifies the ability of GLL398 to induce the degradation of ERα protein in breast cancer cells.
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for 24 hours.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of ERα degradation.
Caption: Workflow for the ERα degradation assay.
In Vivo Xenograft Studies in Mice
These studies evaluate the in vivo efficacy of GLL398 in a tumor model.
Protocol:
-
Implant MCF-7 cells subcutaneously into the flank of female immunodeficient mice.
-
Supplement the mice with estrogen pellets to support tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally on a daily schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for ERα levels).
Conclusion
This compound is a rationally designed, orally bioavailable SERD that demonstrates potent ERα binding and degradation activities. Preclinical studies have shown its efficacy in inhibiting the growth of ER+ breast cancer cells both in vitro and in vivo. Its favorable pharmacokinetic profile makes it a promising candidate for further clinical development as a novel treatment for hormone-receptor-positive breast cancer. The detailed protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals in the field of oncology.
References
(E,E)-GLL398: A Technical Guide to a Novel Oral Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E,E)-GLL398 is a novel, orally bioavailable, nonsteroidal Selective Estrogen Receptor Degrader (SERD). It is a boron-modified derivative of GW7604, designed to enhance oral bioavailability while retaining potent antiestrogenic and ERα-degrading activities.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers in oncology and drug development, particularly those focused on endocrine therapies for breast cancer.
Chemical Structure and Physicochemical Properties
This compound is a triphenylethylene derivative where a boronic acid functional group replaces the phenolic hydroxyl group of its parent compound, GW7604.[1] This modification is key to its improved pharmacokinetic profile, as it blocks the primary site of phase II metabolism.[1]
Chemical Name: (E,E)-3-(4-(1-(4-boronophenyl)-2-phenylbut-1-en-1-yl)phenyl)acrylic acid CAS Number: 2077980-80-2[3] Molecular Formula: C25H23BO4 Molecular Weight: 398.26 g/mol [4]
Below is the two-dimensional chemical structure of this compound.
(Note: An actual high-resolution image of the chemical structure would be inserted here in a final document.)
Pharmacological Properties and Quantitative Data
This compound is characterized by its high binding affinity to Estrogen Receptor Alpha (ERα) and its potent ability to induce the degradation of the ERα protein.[1][5] Its efficacy has been demonstrated in both wild-type and mutant ERα models, which is clinically significant for treating endocrine-resistant breast cancers.[6][7]
Table 1: In Vitro Biological Activity of this compound
| Parameter | Target | Assay Type | Value | Reference |
| IC₅₀ | Wild-Type ERα | TR-FRET Competitive Binding | 1.14 nM | [1][3][4][5][8][9][10][11][12] |
| IC₅₀ | Y537S Mutant ERα | Competitive Binding | 29.5 nM | [3][4][6][8][9] |
| IC₅₀ | ERα Degradation | Western Blot (MCF-7 cells) | 0.21 µM | [1][5][10][11][12] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Dose | Value | Comparison Compound (GW7604) | Reference |
| AUC | Oral | Not Specified | 36.9 µg·h/mL | 3.35 µg·h/mL | [5][10][11][12][13] |
Mechanism of Action: ERα Degradation
The primary mechanism of action for this compound is the degradation of the ERα protein. Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the receptor, SERDs like GLL398 bind to ERα and induce a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting downstream estrogen-dependent signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.[6][14]
The diagram below illustrates the signaling pathway of ERα and the point of intervention by this compound.
Caption: Mechanism of this compound action on the ERα signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from bis(4-bromophenyl)methanone.[1][15]
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
McMurry Reaction: bis(4-bromophenyl)methanone is reacted with propiophenone using TiCl₄ and Zn in THF to yield the bis(bromobenzene) intermediate.[1][15]
-
Heck Reaction: The bis(bromobenzene) is then substituted with methyl acrylate in the presence of palladium(II) acetate, triphenylphosphine, and triethylamine to produce the monoacrylate as the major product.[1][15]
-
Saponification: The methyl ester is hydrolyzed using NaOH in a methanol/THF solvent system.[15]
-
Borylation: The resulting carboxylic acid is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst.[15]
-
Hydrolysis: The final step involves the acidic hydrolysis of the pinacol boronate ester to yield the boronic acid, this compound.[15]
TR-FRET Competitive Binding Assay for ERα
This assay is used to determine the binding affinity of this compound to ERα.[1][16]
Caption: Workflow for the TR-FRET competitive binding assay.
Detailed Protocol:
-
Reagent Preparation: A GST-tagged human ERα ligand-binding domain (LBD) is used with a terbium-labeled anti-GST antibody and a fluorescent small molecule ERα ligand (tracer).[16]
-
Assay Plate Preparation: Test compounds, including this compound, are serially diluted in DMSO and then further diluted in the assay buffer.[16]
-
Reaction: The ERα-LBD and the terbium-labeled antibody are pre-mixed. This mixture is then added to the assay plate containing the test compound and the fluorescent tracer.[16]
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.[16]
-
Detection: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for terbium) and ~520 nm (for the tracer).[13]
-
Data Analysis: The ratio of the acceptor (tracer) to donor (terbium) emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. The IC₅₀ value is determined by plotting the FRET ratio against the logarithm of the compound concentration.[16]
ERα Degradation Assay (Western Blot)
This assay quantifies the ability of this compound to induce the degradation of the ERα protein in breast cancer cells (e.g., MCF-7).[1]
Detailed Protocol:
-
Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media. Cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.[17]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.[1]
-
SDS-PAGE: Equal amounts of protein from each sample are denatured in Laemmli buffer and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for ERα. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.[1][17]
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][17]
-
Data Analysis: The intensity of the ERα band is quantified and normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control. The IC₅₀ for degradation is determined from a dose-response curve.[1]
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of this compound in vivo.[7][18]
Detailed Protocol:
-
Cell Preparation and Implantation: ER-positive breast cancer cells (e.g., MCF-7) are harvested and suspended in a suitable medium, often mixed with Matrigel. The cell suspension is subcutaneously injected into the flank or mammary fat pad of immunocompromised mice (e.g., nude mice).[19][20]
-
Estrogen Supplementation: Since MCF-7 cell growth is estrogen-dependent, mice are supplemented with estrogen, typically via a slow-release pellet implanted subcutaneously.[7]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[18]
-
Drug Administration: this compound is administered orally (e.g., by daily gavage) at specified doses (e.g., 5 mg/kg and 20 mg/kg). The control group receives the vehicle.[6]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.[18]
-
Study Endpoint: The study is concluded after a predetermined period (e.g., 3-4 weeks) or when tumors in the control group reach a specified size. Tumors and tissues may be harvested for further analysis (e.g., IHC for ERα and Ki67).[6]
Conclusion
This compound is a promising oral SERD with potent ERα binding and degradation properties. Its superior oral bioavailability compared to its parent compound makes it a strong candidate for further clinical evaluation in the treatment of ER-positive breast cancer, including cases of acquired resistance to other endocrine therapies.[5][10] The data and protocols presented in this guide provide a foundational resource for researchers working on the preclinical and clinical development of this compound and other novel SERDs.
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GLL 398 | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. LanthaScreen™ TR-FRET ER alpha Competitive Binding Kit 800 x 20 μL assays | Buy Online [thermofisher.com]
- 10. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 13. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 20. meliordiscovery.com [meliordiscovery.com]
(E,E)-GLL398: A Technical Guide to its Estrogen Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] As a boron-modified analog of GW5638, it has demonstrated significant potential in the context of endocrine therapies for breast cancer.[2] This technical guide provides an in-depth overview of the binding affinity of this compound to estrogen receptors, its mechanism of action, and the experimental methodologies used for its characterization.
Estrogen Receptor Binding Affinity
This compound exhibits a high and selective binding affinity for Estrogen Receptor Alpha (ERα). The quantitative binding affinities are summarized in the table below.
| Receptor | Ligand | IC50 (nM) | Assay Method | Reference |
| Wild-Type ERα | This compound | 1.14 | Fluorescence Resonance Energy Transfer (FRET) | [1][3][4] |
| Mutant ERα (Y537S) | This compound | 29.5 | FRET-based competitive binding assay | [1][5] |
Note on ERβ Binding Affinity: Extensive literature searches did not yield quantitative binding data for this compound to Estrogen Receptor Beta (ERβ). The available research consistently highlights the selectivity of this compound for ERα, suggesting that its affinity for ERβ is likely significantly lower and has not been a primary focus of investigation.
Mechanism of Action: Selective Estrogen Receptor Degradation
This compound functions as a selective estrogen receptor degrader (SERD). Its primary mechanism of action involves binding to ERα, which induces a conformational change in the receptor. This altered conformation is recognized by the cellular machinery responsible for protein degradation, leading to the ubiquitination and subsequent degradation of the ERα protein by the proteasome. This reduction in cellular ERα levels effectively abrogates estrogen-dependent signaling pathways that are critical for the proliferation of ER-positive breast cancer cells.[5]
Signaling Pathway
The binding of this compound to ERα initiates a cascade of events leading to the degradation of the receptor and the inhibition of downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (E,E)-GLL398: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-GLL398 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD). It represents a significant advancement in endocrine therapy for estrogen receptor-positive (ER+) breast cancer. By binding to the estrogen receptor (ERα) and inducing its degradation, GLL398 effectively abrogates ER-mediated signaling pathways that drive tumor growth. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Core Mechanism of Action: Estrogen Receptor Degradation
This compound functions as a pure antiestrogen by binding to the ligand-binding domain of the estrogen receptor α (ERα). This binding event not only antagonizes the receptor, preventing its interaction with endogenous estrogens, but also induces a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action effectively eliminates the key driver of ER+ breast cancer cell proliferation.
Signaling Pathway
The signaling pathway illustrates how this compound targets and promotes the degradation of the estrogen receptor, thereby inhibiting downstream signaling that leads to tumor cell proliferation.
Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).
Quantitative In Vitro Data
The in vitro activity of this compound has been characterized through various assays, demonstrating its high potency in binding to and degrading both wild-type and mutant estrogen receptors.
| Parameter | Wild-Type ERα | Y537S Mutant ERα | Reference Compound (Fulvestrant) | Reference |
| Binding Affinity (IC50) | 1.14 nM | 29.5 nM | 0.8 nM (WT), 19.3 nM (Y537S) | [1][2] |
| ERα Degradation (IC50) in MCF-7 Cells | 0.21 µM | Not Reported | Not Reported | [3] |
Experimental Protocols: In Vitro Assays
ERα Binding Affinity Assay (LanthaScreen™ TR-FRET)
This assay quantifies the binding affinity of this compound to the estrogen receptor ligand-binding domain (LBD).
Workflow:
Caption: Workflow for the LanthaScreen™ TR-FRET ERα Competitive Binding Assay.
Detailed Protocol:
-
Reagent Preparation: All reagents are prepared in the appropriate assay buffer. This compound is serially diluted to the desired concentrations.
-
Assay Plate Preparation: The fluorescent tracer and dilutions of this compound are added to the wells of a 384-well assay plate.
-
Reaction Initiation: A mixture of the GST-tagged ERα-LBD and the terbium-labeled anti-GST antibody is added to each well.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader. The ratio of the acceptor (520 nm) to donor (495 nm) emission is calculated.
-
Data Analysis: The data is plotted as the TR-FRET ratio versus the log of the compound concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.
ERα Degradation Assay (Western Blot)
This assay is used to confirm the degradation of the ERα protein in breast cancer cells following treatment with this compound.
Workflow:
Caption: Workflow for Western Blot analysis of ERα degradation.
Detailed Protocol:
-
Cell Culture and Treatment: MCF-7 cells are cultured to ~70-80% confluency and then treated with varying concentrations of this compound for specified durations.
-
Protein Extraction: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The intensity of the bands corresponding to ERα is quantified.
In Vivo Efficacy
This compound has demonstrated potent anti-tumor activity in preclinical xenograft models of breast cancer.
MCF-7 Xenograft Model
| Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| 5 mg/kg, oral gavage, daily | 21 days | Significant inhibition of tumor growth | [2] |
| 20 mg/kg, oral gavage, daily | 21 days | Potent inhibition of tumor growth | [2] |
Patient-Derived Xenograft (PDX) Model (WHIM20, ERα Y537S mutant)
| Dose | Treatment Duration | Tumor Response | Reference |
| 5 mg/kg, oral gavage, daily | 23 days | Near complete growth inhibition | [1] |
| 20 mg/kg, oral gavage, daily | 23 days | Significant tumor regression | [1] |
Experimental Protocols: In Vivo Models
MCF-7 Xenograft Tumor Model
Workflow:
Caption: Workflow for the MCF-7 xenograft tumor model study.
Detailed Protocol:
-
Cell Implantation: MCF-7 cells are harvested and resuspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of female immunodeficient mice. Estrogen supplementation is provided to support tumor growth.
-
Tumor Development: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into groups and treated daily with this compound, formulated for oral gavage, or vehicle control.
-
Monitoring: Tumor size and body weight are measured regularly (e.g., twice weekly).
Pharmacokinetics
This compound exhibits superior oral bioavailability compared to earlier generation SERDs.
| Parameter | Value | Species | Dose | Reference |
| AUC | 36.9 µg·h/mL | Rat | 10 mg/kg, oral | [3] |
| Cmax | Not Reported | Rat | 10 mg/kg, oral | |
| Tmax | Not Reported | Rat | 10 mg/kg, oral | |
| Half-life (t½) | Not Reported | Rat | 10 mg/kg, oral |
Conclusion
The preclinical data for this compound strongly support its development as a potent, orally bioavailable SERD for the treatment of ER+ breast cancer. Its ability to effectively degrade both wild-type and mutant ERα, coupled with its robust in vivo anti-tumor activity and favorable pharmacokinetic properties, positions it as a promising therapeutic candidate. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.
References
In Vitro Efficacy of GLL398 in Breast Cancer Cells: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro studies conducted on GLL398, a novel, orally bioavailable selective estrogen receptor degrader (SERD), and its effects on breast cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.
Core Efficacy and Potency
GLL398 demonstrates potent and selective activity against estrogen receptor-positive (ER+) breast cancer cells. Its primary mechanism of action is the degradation of the estrogen receptor alpha (ERα), a key driver of tumor growth in the majority of breast cancers.
Quantitative Efficacy Data
The following table summarizes the key in vitro efficacy parameters of GLL398.
| Parameter | Cell Line | Value | Reference |
| ERα Binding Affinity (IC50) | - | 1.14 nM | [1][2] |
| Mutant ERα (Y537S) Binding Affinity (IC50) | - | 29.5 nM | [1] |
| ERα Degradation (IC50) | MCF-7 | 0.21 µM | [1][2] |
| Antiproliferative Activity (IC50) | MCF-7 | Not explicitly stated, but potent inhibition observed | [2] |
| Antiproliferative Activity (IC50) | MCF-7/TamR (Tamoxifen-Resistant) | Not explicitly stated, but potent inhibition observed | [2] |
Mechanism of Action: ERα Degradation
GLL398 functions as a pure antiestrogen by binding to ERα and inducing its degradation through the ubiquitin-proteasome pathway. This dual action of antagonizing and eliminating the receptor makes it a promising therapeutic agent, particularly in the context of endocrine resistance.
Figure 1: Mechanism of GLL398-induced ERα degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the in vitro evaluation of GLL398.
Cell Culture
-
Cell Lines:
-
MCF-7 (ER-positive, luminal A breast cancer)
-
T47D (ER-positive, luminal A breast cancer)
-
MDA-MB-231 (ER-negative, triple-negative breast cancer)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for ERα Degradation
This protocol is used to quantify the degradation of ERα protein following treatment with GLL398.
Figure 2: Workflow for Western Blotting analysis of ERα.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of GLL398 for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Treatment: Treat breast cancer cells with GLL398 for the desired time period.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Treatment: Treat breast cancer cells with GLL398 for the desired time period.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Downstream Signaling Pathways
The degradation of ERα by GLL398 is expected to impact downstream signaling pathways that are crucial for breast cancer cell proliferation and survival. A key pathway regulated by ERα is the PI3K/AKT/mTOR pathway. While direct in vitro studies on GLL398's effect on this pathway are not yet available, the expected mechanism involves the disruption of ERα-mediated activation of PI3K.
Figure 3: Postulated effect of GLL398 on the ERα-PI3K/AKT/mTOR signaling pathway.
Conclusion
The in vitro data strongly support the continued development of GLL398 as a potent and orally bioavailable SERD for the treatment of ER-positive breast cancer. Its ability to effectively degrade both wild-type and mutant ERα suggests a potential to overcome endocrine resistance. Further in vitro studies are warranted to fully elucidate its effects on apoptosis, cell cycle, and downstream signaling pathways in a broader range of breast cancer cell lines.
References
GLL398: A Technical Guide to a Novel Selective Estrogen Receptor Degrader (SERD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant promise in preclinical models of breast cancer. As a boron-modified analog of GW5638, GLL398 exhibits enhanced pharmacokinetic properties while maintaining robust antiestrogenic and ER-degrading activities. This document provides a comprehensive technical overview of GLL398, including its mechanism of action, key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, the development of resistance to conventional therapies, often driven by mutations in the estrogen receptor alpha (ESR1) gene, presents a significant clinical challenge. Selective estrogen receptor degraders (SERDs) represent a class of therapeutic agents that not only antagonize the estrogen receptor but also promote its degradation, thereby offering a potential strategy to overcome resistance. GLL398 has emerged as a promising next-generation oral SERD with potent activity against both wild-type and mutant ER.
Mechanism of Action
GLL398 exerts its therapeutic effect by binding to the estrogen receptor and inducing its subsequent degradation through the proteasomal pathway. This dual mechanism of action—antagonism and degradation—effectively abrogates ER signaling, leading to the inhibition of tumor growth in ER-dependent breast cancers. Notably, GLL398 has shown efficacy against tumors harboring the common Y537S ESR1 mutation, a key driver of acquired resistance to aromatase inhibitors.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for GLL398.
Table 1: In Vitro Binding Affinity and ERα Degradation
| Parameter | ERα (Wild-Type) | ERα (Y537S Mutant) | Cell Line | Reference |
| Binding Affinity (IC50) | 1.14 nM | 29.5 nM | - | [1][2] |
| ERα Degradation (IC50) | 0.21 µM | - | MCF-7 |
Table 2: In Vivo Efficacy in Xenograft Models
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft | GLL398 | 5 mg/kg (oral, daily) | Significant | [3] |
| GLL398 | 20 mg/kg (oral, daily) | Potent | [3] | |
| PDX (Y537S Mutant) | GLL398 | 5 mg/kg (oral, daily) | Significant | [2] |
| GLL398 | 20 mg/kg (oral, daily) | Potent | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of GLL398.
ERα Competitive Binding Assay (LanthaScreen™ TR-FRET)
This protocol is a representative method for determining the binding affinity of compounds to the estrogen receptor alpha based on time-resolved fluorescence resonance energy transfer (TR-FRET).[4][5][6]
-
Materials:
-
ERα ligand-binding domain (LBD) tagged with GST
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluormone™ ES2 Green (fluorescent ER ligand)
-
Test compound (e.g., GLL398)
-
Assay buffer
-
384-well black assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of Fluormone™ ES2 Green and ERα-LBD-GST to each well.
-
Add a pre-mixed solution of Tb-anti-GST antibody to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
Calculate the emission ratio (520 nm / 495 nm) and plot the results against the test compound concentration to determine the IC50 value.
-
ERα Degradation Assay (Western Blot)
This protocol describes a standard method for assessing the degradation of ERα in breast cancer cells following treatment with a SERD.
-
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium and supplements
-
Test compound (e.g., GLL398)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of GLL398 for 24-48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against ERα and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of ERα degradation relative to the loading control.
-
In Vivo Xenograft Studies
The following are representative protocols for establishing and utilizing cell line-derived (MCF-7) and patient-derived xenograft (PDX) models to evaluate the in vivo efficacy of GLL398.[7][8][9][10][11][12][13]
-
4.3.1. MCF-7 Xenograft Model
-
Animal Model: Female athymic nude or NSG (NOD scid gamma) mice, 6-8 weeks old.
-
Estrogen Supplementation: Subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) one week prior to cell implantation to support the growth of estrogen-dependent MCF-7 cells.[7]
-
Cell Implantation:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5-10 x 106 cells into the flank or orthotopically into the mammary fat pad of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer GLL398 orally (e.g., via gavage) at the desired doses (e.g., 5 mg/kg and 20 mg/kg) daily.[3] The control group receives the vehicle.
-
-
Tumor Monitoring: Measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for ERα levels).
-
-
4.3.2. Patient-Derived Xenograft (PDX) Model
-
Animal Model: Female NSG (NOD scid gamma) mice, 6-8 weeks old.[14]
-
Tumor Implantation:
-
Obtain fresh, sterile patient breast tumor tissue.
-
In a sterile environment, mince the tumor into small fragments (2-3 mm³).
-
Make a small incision in the skin over the flank or mammary fat pad and implant a single tumor fragment subcutaneously or orthotopically.[8][12]
-
Close the incision with surgical clips or sutures.
-
-
Treatment and Monitoring: Follow the same procedures for treatment and tumor monitoring as described for the MCF-7 xenograft model. For tumors with specific mutations like ESR1 Y537S, this model provides a clinically relevant system to assess drug efficacy.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to GLL398.
Caption: Estrogen Receptor Signaling and GLL398 Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
(E,E)-GLL398: A Novel Selective Estrogen Receptor Degrader Targeting the ERα Y537S Mutant in Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acquired resistance to endocrine therapies, a major clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer, is frequently driven by mutations in the estrogen receptor alpha (ERα), encoded by the ESR1 gene. The Y537S mutation in the ligand-binding domain of ERα is one of the most common alterations, leading to constitutive, ligand-independent receptor activation and resistance to standard-of-care antiestrogens. (E,E)-GLL398 has emerged as a promising therapeutic agent, functioning as a potent and orally bioavailable Selective Estrogen Receptor Degrader (SERD) with demonstrated efficacy against ERα Y537S mutant breast cancer models. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, binding affinity, and in vivo efficacy in targeting the ERα Y537S mutant. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Challenge of ERα Y537S-Mediated Endocrine Resistance
The ERα Y537S mutation locks the receptor in a constitutively active conformation, promoting the recruitment of coactivators and downstream signaling pathways that drive tumor growth, even in the absence of estrogen.[1][2] This ligand-independent activity renders traditional endocrine therapies that target the ligand-binding pocket, such as tamoxifen, less effective.[3][4] Consequently, there is a critical need for novel therapeutic strategies that can effectively neutralize the activity of this mutant receptor. SERDs represent a key therapeutic class designed to address this challenge by promoting the degradation of the ERα protein.
This compound: A Potent Degrader of Wild-Type and Mutant ERα
This compound is a novel, orally bioavailable SERD that has demonstrated significant preclinical activity against both wild-type and Y537S mutant ERα.[5][6] Its mechanism of action involves binding to the ERα protein and inducing its degradation through the proteasome pathway, thereby eliminating the driver of tumor growth.[5]
Binding Affinity to ERα and ERα Y537S
The binding affinity of this compound to both wild-type ERα and the Y537S mutant has been quantified using competitive binding assays. As shown in the table below, while GLL398 exhibits high affinity for both forms of the receptor, there is a moderate reduction in binding affinity for the Y537S mutant compared to the wild-type.[5] This is a common feature among SERDs and highlights the need for potent molecules to effectively target the mutant receptor.[5]
| Compound | Target | IC50 (nM) | Reference |
| This compound | Wild-Type ERα | 1.14 | [7] |
| This compound | ERα Y537S | 29.5 | [5][7] |
| Fulvestrant | ERα Y537S | 19.3 | [5] |
Table 1: Comparative binding affinities of this compound and Fulvestrant to Wild-Type and Y537S Mutant ERα.
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in preclinical xenograft models of breast cancer, including those harboring the ERα Y537S mutation.
MCF-7 Xenograft Model
In nude mice bearing MCF-7 breast cancer xenografts (expressing wild-type ERα), daily oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[5]
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | Oral Gavage | - | [5] |
| This compound | 5 | Oral Gavage | Significant | [5] |
| This compound | 20 | Oral Gavage | Potent | [5] |
Table 2: In vivo efficacy of this compound in an MCF-7 xenograft model.
Patient-Derived Xenograft (PDX) Model with ERα Y537S
The efficacy of this compound was further demonstrated in a patient-derived xenograft (PDX) model established from a tumor harboring the ERα Y537S mutation (WHIM20).[5] Daily oral administration of this compound completely blocked tumor growth during the treatment period, highlighting its potent activity against endocrine-resistant breast cancer.[5]
| Treatment Group | Tumor Model | Administration Route | Outcome | Reference |
| Vehicle Control | WHIM20 (ERα Y537S) | Oral Gavage | Progressive Tumor Growth | [5] |
| This compound | WHIM20 (ERα Y537S) | Oral Gavage | Complete Tumor Growth Blockade | [5] |
Table 3: In vivo efficacy of this compound in a patient-derived xenograft model harboring the ERα Y537S mutation.
Signaling Pathways and Mechanism of Action
The ERα Y537S mutation leads to a constitutively active receptor that drives downstream signaling pathways independent of estrogen. This compound acts by targeting the mutant receptor for degradation, thereby shutting down these oncogenic signals.
Proteomic studies have revealed that the ERα Y537S mutation leads to the enrichment of mitotic and immune signaling pathways, as well as enhanced activity of cyclin-dependent kinases (CDKs) and mTOR.[8] Furthermore, the mutation alters the crosstalk between ERα and the progesterone receptor (PR) and upregulates the IRS1 signaling pathway, contributing to endocrine resistance.[2][9] this compound, by degrading the mutant ERα, effectively abrogates these downstream signaling cascades.
References
- 1. Proteomic profiling identifies key coactivators utilized by mutant ERα proteins as potential new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERα/PR crosstalk is altered in the context of the ERα Y537S mutation and contributes to endocrine therapy-resistant tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ER-alpha mutation Y537S confers Tamoxifen-resistance via enhanced mitochondrial metabolism, glycolysis and Rho-GDI/PTEN signaling: Implicating TIGAR in somatic resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic modelling of the ESR1 Y537S mutation for evaluating function and new therapeutic approaches for metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Proteomic profiling reveals that ESR1 mutations enhance cyclin-dependent kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
An In-depth Technical Guide to the Pharmacology of the Oral SERD GLL398
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GLL398 is a novel, orally bioavailable, nonsteroidal Selective Estrogen Receptor Degrader (SERD) currently in preclinical development for the treatment of estrogen receptor-positive (ER+) breast cancer. Developed as a boron-modified analog of GW5638, GLL398 demonstrates potent estrogen receptor (ER) binding and degradation, leading to significant antitumor activity in preclinical models of both endocrine-sensitive and resistant breast cancer. Its favorable oral pharmacokinetic profile distinguishes it from the intramuscularly administered SERD, fulvestrant, and positions it as a promising candidate for further clinical investigation. This technical guide provides a comprehensive overview of the pharmacology of GLL398, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by detailed experimental protocols and quantitative data.
Introduction
Endocrine therapy is a cornerstone of treatment for ER+ breast cancer. However, the development of resistance, often driven by mutations in the estrogen receptor alpha gene (ESR1), remains a significant clinical challenge. Selective Estrogen Receptor Degraders (SERDs) represent a key therapeutic class that both antagonizes and degrades the ER protein. Fulvestrant, the first-in-class SERD, has demonstrated clinical efficacy but is limited by its poor pharmacokinetic properties and intramuscular route of administration. This has spurred the development of orally bioavailable SERDs.
GLL398 is a boron-modified triphenylethylene derivative designed to overcome the limitations of existing endocrine therapies. Its unique chemical structure confers high binding affinity to both wild-type and mutant ER, potent ER degradation activity, and superior oral bioavailability.
Mechanism of Action
GLL398 exerts its anticancer effects through a dual mechanism of action: competitive antagonism of the estrogen receptor and induction of its degradation.
-
ER Antagonism: GLL398 competitively binds to the ligand-binding domain of the ER, preventing the binding of estradiol and subsequent conformational changes required for receptor activation and downstream signaling.
-
ER Degradation: Upon binding, GLL398 induces a conformational change in the ER protein that marks it for ubiquitination and subsequent degradation by the proteasome. This reduction in cellular ER levels effectively abrogates ER-mediated signaling pathways that drive tumor growth.
The degradation of the ER is a key advantage of SERDs, as it can overcome resistance mechanisms associated with ESR1 mutations that lead to ligand-independent receptor activation.
Signaling Pathway
The following diagram illustrates the mechanism of action of GLL398 in an ER+ breast cancer cell.
Caption: Mechanism of action of GLL398 in an ER+ breast cancer cell.
Quantitative Pharmacology
In Vitro Potency
GLL398 demonstrates high binding affinity for both wild-type (WT) and mutant estrogen receptor alpha (ERα), and potent ERα degradation activity in breast cancer cell lines.
| Parameter | GLL398 | Fulvestrant | AZD9496 | GW7604 |
| ERα (WT) Binding IC50 (nM) | 1.14[1] | 0.8 | N/A | N/A |
| ERα (Y537S) Binding IC50 (nM) | 29.5[1] | 19.3 | 14.8 | N/A |
| ERα Degradation IC50 in MCF-7 cells (µM) | 0.21 | N/A | N/A | 0.22 |
| N/A: Not available in the cited literature. |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated the superior oral bioavailability of GLL398 compared to its structural analog, GW7604.
| Parameter | GLL398 | GW7604 |
| Dose (mg/kg, oral) | 10 | 10 |
| AUC (µg·h/mL) | 36.9 | 3.35 |
| Species: Rat |
In Vivo Efficacy
GLL398 has shown potent dose-dependent inhibition of tumor growth in both cell line-derived (MCF-7) and patient-derived (WHIM20) xenograft models of ER+ breast cancer.
MCF-7 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | ~1000 | - |
| GLL398 (5 mg/kg, oral, daily) | ~400 | ~60 |
| GLL398 (20 mg/kg, oral, daily) | ~200 | ~80 |
Patient-Derived Xenograft (PDX) Model (WHIM20, ESR1 Y537S mutant)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | ~1200 | - |
| GLL398 (20 mg/kg, oral, daily) | ~200 | ~83 |
Experimental Protocols
ERα Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of GLL398 to the estrogen receptor.
Caption: Workflow for the ERα TR-FRET binding assay.
Detailed Steps:
-
A glutathione S-transferase (GST)-tagged ERα ligand-binding domain (LBD) is used.
-
A fluorescently labeled estradiol analog (Fluormone ES2 Green) serves as the tracer.
-
A terbium-labeled anti-GST antibody is used as the donor fluorophore.
-
In the absence of a competitor, binding of the tracer to the ERα-LBD brings the terbium donor and the green fluorescent acceptor into close proximity, resulting in a high FRET signal.
-
Increasing concentrations of GLL398 compete with the tracer for binding to the ERα-LBD, leading to a decrease in the FRET signal.
-
The concentration of GLL398 that inhibits 50% of the tracer binding (IC50) is determined.
ERα Degradation Assay (Western Blot)
This assay measures the ability of GLL398 to induce the degradation of the ERα protein in cells.
Caption: Workflow for the ERα degradation Western blot assay.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of GLL398 in a living organism.
Caption: General workflow for in vivo xenograft studies.
Key Considerations for Xenograft Models:
-
MCF-7 Model: Requires estrogen supplementation to support tumor growth.
-
WHIM20 PDX Model: Harbors the ESR1 Y537S mutation, a clinically relevant model of acquired endocrine resistance.
Clinical Development Status
Based on publicly available information, GLL398 is currently in the preclinical stage of development. There is no evidence of an Investigational New Drug (IND) application filed with the U.S. Food and Drug Administration (FDA) or the initiation of clinical trials for GLL398 at this time. The developing company, Zenopharm, has advanced another oral SERD, ZB716, into Phase 1 clinical trials, indicating their expertise in this area of drug development.
Conclusion and Future Directions
GLL398 is a promising preclinical oral SERD with a compelling pharmacological profile. Its potent ER binding and degradation, coupled with excellent oral bioavailability and significant in vivo antitumor efficacy in models of both endocrine-sensitive and resistant breast cancer, highlight its potential as a future therapeutic agent.
Further preclinical studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Successful completion of these studies could pave the way for an IND submission and the initiation of clinical trials to evaluate the safety and efficacy of GLL398 in patients with ER+ breast cancer. The development of effective oral SERDs like GLL398 holds the potential to significantly improve the treatment landscape for this patient population.
References
Methodological & Application
Application Notes and Protocols for (E,E)-GLL398 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] As a boron-modified analog of GW5638, GLL398 demonstrates superior oral bioavailability while maintaining potent antiestrogenic activity and efficacy in degrading the estrogen receptor (ERα).[1][3][4] These characteristics make it a promising candidate for endocrine therapy in breast cancer, including models resistant to other treatments.[1][3][5] This document provides detailed application notes and protocols for the in vivo use of GLL398 in preclinical cancer models.
Mechanism of Action
GLL398 exerts its anticancer effects by binding to the estrogen receptor α (ERα), which leads to its subsequent degradation.[4][5] This dual mechanism of antagonizing and degrading the receptor effectively blocks ER-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.[5] Notably, GLL398 has shown high binding affinity for both wild-type ERα and the constitutively active mutant ERα Y537S, which is a common mechanism of acquired resistance to endocrine therapy.[1][3][5] By promoting the proteolysis of the estrogen receptor, GLL398 effectively diminishes the cellular levels of this key driver of tumor growth.[1][6]
Signaling Pathway
References
- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of "pure" antiestrogens in inhibiting estrogen receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (E,E)-GLL398 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction and Clarification of Mechanism of Action
(E,E)-GLL398 is a potent and orally bioavailable small molecule that has been characterized as a selective estrogen receptor degrader (SERD).[1][2][3][4][5] It is crucial for researchers to note that, based on current scientific literature, This compound is not a dual STAT3/5 degrader . Its primary mechanism of action is to bind to the estrogen receptor (ER), particularly ERα, and induce its degradation.[2][3] This compound was developed as a boron-modified analog of GW5638, which enhances its oral bioavailability while maintaining potent antiestrogenic and ER-degrading activities.[2][3][5]
These application notes and protocols are therefore focused on the established function of this compound as a SERD for use in cell culture, particularly in the context of estrogen receptor-positive (ER+) cancer research.
Mechanism of Action of this compound as a SERD
GLL398 functions as a SERD by binding to the estrogen receptor. This binding event is thought to induce a conformational change in the receptor protein, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3] The degradation of the estrogen receptor depletes the cellular levels of ER, thereby inhibiting downstream signaling pathways that are dependent on estrogen and its receptor. This mechanism is particularly relevant in ER+ breast cancers, where the estrogen receptor is a key driver of tumor growth and proliferation.[2][3][6] GLL398 has been shown to be effective in both wild-type and mutant ER-expressing cells, such as those with the Y537S mutation, which can confer resistance to other endocrine therapies.[2]
Caption: Mechanism of action of GLL398 as a SERD.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published studies.
| Parameter | Cell Line/Assay Condition | Value | Reference |
| ERα Binding Affinity (IC50) | Fluorescence Resonance Energy Transfer (FRET) binding assay | 1.14 nM | [3] |
| ERα Degradation (IC50) | MCF-7 breast cancer cells | 0.21 µM (210 nM) | [3] |
| ER (Y537S mutant) Binding Affinity (IC50) | Binding assay | 29.5 nM | [2] |
Application Notes
Recommended Cell Lines:
-
MCF-7: An ER+ human breast cancer cell line that is widely used to study the effects of SERDs.[3]
-
T47D: Another ER+ human breast cancer cell line suitable for studying endocrine therapies.
-
Cell lines engineered to express mutant forms of the estrogen receptor (e.g., Y537S) to study resistance mechanisms.[2]
Stock Solution Preparation:
-
It is recommended to dissolve this compound in an organic solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
General Handling and Safety:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration (Dose-Response Curve)
This protocol is designed to determine the effective concentration range of GLL398 for inducing cell death or inhibiting proliferation in a specific cell line.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare a serial dilution of GLL398 in complete medium. A suggested concentration range is from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest GLL398 concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GLL398 or the vehicle control.
-
Incubate the plate for 72 hours.
-
Assess cell viability using a suitable assay reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Estrogen Receptor Degradation by Western Blot
This protocol is to confirm the degradation of ERα protein following treatment with GLL398.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with GLL398 at the desired concentrations (e.g., based on the dose-response curve, a concentration around the IC50 for degradation, such as 0.21 µM, can be used) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the extent of ERα degradation.
Caption: Experimental workflows for using GLL398.
Concluding Remarks on STAT3/5 Degradation
While the user's initial query concerned the use of this compound as a dual STAT3/5 degrader, it is important to reiterate that this is not its documented function. The field of targeted protein degradation is rapidly advancing, and molecules specifically designed to degrade STAT3 and/or STAT5 are under active investigation by various research groups. Researchers interested in targeting these transcription factors are encouraged to consult the relevant literature for specific STAT3/5 degraders. The protocols and principles outlined here for GLL398 can, however, be adapted for the characterization of other small molecule degraders in cell culture.
References
- 1. Dual specific STAT3/5 degraders effectively block acute myeloid leukemia and natural killer/T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator [pubmed.ncbi.nlm.nih.gov]
- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual specific STAT3/5 degraders effectively block acute myeloid leukemia and natural killer/T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of GLL398 in Endocrine-Resistant Breast Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER-positive) breast cancer. However, a significant number of patients develop resistance to these treatments, often driven by mutations in the estrogen receptor alpha gene (ESR1), such as the Y537S mutation. GLL398 is an orally bioavailable, potent selective estrogen receptor degrader (SERD) designed to overcome this resistance. It acts by binding to the estrogen receptor, including mutated forms, and targeting it for degradation, thereby blocking its downstream signaling pathways that promote tumor growth.[1][2][3][4] This document provides detailed application notes and protocols for researchers studying the effects of GLL398 in endocrine-resistant breast cancer models.
Mechanism of Action
GLL398 is a boron-modified analog of GW5638.[1][2] Its primary mechanism of action is the degradation of the estrogen receptor alpha (ERα). By promoting the degradation of ERα, GLL398 effectively shuts down the estrogen signaling pathway, which is crucial for the proliferation and survival of ER-positive breast cancer cells.[3] Notably, GLL398 demonstrates high binding affinity to both wild-type ER and the constitutively active mutant ER Y537S, a common driver of acquired resistance to endocrine therapies like tamoxifen and aromatase inhibitors.[2][3][4] This makes GLL398 a promising therapeutic agent for treating advanced or metastatic breast cancers that have developed resistance to standard endocrine treatments.[2][3]
Data Presentation
Table 1: In Vitro Activity of GLL398
| Parameter | Value | Cell Line/Target | Reference |
| ERα Binding IC50 | 1.14 nM | Wild-Type ERα | [1][5] |
| ER Y537S Mutant Binding IC50 | 29.5 nM | ERα with Y537S mutation | [1] |
| ERα Degradation IC50 | 0.21 µM | MCF-7 breast cancer cells | [5] |
Table 2: In Vivo Efficacy of GLL398
| Model | Treatment | Outcome | Reference |
| MCF-7 Xenograft | GLL398 (oral administration) | Potent inhibition of tumor growth | [2][3] |
| Patient-Derived Xenograft (PDX) with ER Y537S | GLL398 (daily oral administration) | Complete blockade of tumor growth | [3] |
Signaling Pathway
The signaling pathway affected by GLL398 is central to the proliferation of ER-positive breast cancer cells. In endocrine-resistant breast cancer, particularly with ESR1 mutations, the estrogen receptor is constitutively active, leading to uncontrolled cell growth. GLL398 intervenes by binding to and promoting the degradation of the ER, thereby inhibiting downstream signaling.
Caption: Mechanism of action of GLL398 in endocrine-resistant breast cancer.
Experimental Protocols
ERα Binding Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol is based on the principle of FRET to measure the binding affinity of GLL398 to ERα.
Materials:
-
Recombinant human ERα (wild-type and Y537S mutant)
-
Fluorescently labeled estrogen ligand (e.g., a fluorescent derivative of estradiol)
-
GLL398
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)
-
Microplate reader capable of FRET measurements
Procedure:
-
Prepare a dilution series of GLL398 in the assay buffer.
-
In a suitable microplate, add a constant concentration of recombinant ERα and the fluorescently labeled estrogen ligand to each well.
-
Add the different concentrations of GLL398 to the wells. Include a control with no GLL398.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Measure the FRET signal using a microplate reader.
-
The FRET signal will decrease as GLL398 competes with the fluorescent ligand for binding to ERα.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the GLL398 concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for ERα Degradation
This protocol is to assess the ability of GLL398 to induce the degradation of ERα in breast cancer cells.
Materials:
-
MCF-7 or other ER-positive breast cancer cell lines (including those engineered to express ER Y537S)
-
Cell culture medium and supplements
-
GLL398
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of GLL398 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the extent of ERα degradation at different GLL398 concentrations.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of GLL398 on the viability of endocrine-resistant breast cancer cells.
Materials:
-
Endocrine-resistant breast cancer cell lines (e.g., tamoxifen-resistant MCF-7 or cells expressing ER Y537S)
-
Cell culture medium and supplements
-
GLL398
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of GLL398.
-
Incubate for a period that allows for the assessment of anti-proliferative effects (e.g., 3-5 days).
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of GLL398 in a mouse xenograft model of endocrine-resistant breast cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Endocrine-resistant breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments with ER Y537S mutation.
-
Matrigel (optional, for cell-line derived xenografts)
-
GLL398 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant the breast cancer cells (mixed with Matrigel) subcutaneously into the flank of the mice. For PDX models, implant small tumor fragments.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer GLL398 orally (e.g., daily) to the treatment group and the vehicle to the control group.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for ERα levels).
-
Plot the tumor growth curves for each group to evaluate the anti-tumor efficacy of GLL398.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating GLL398 in an academic research or preclinical drug development setting.
Caption: A typical preclinical workflow for the evaluation of GLL398.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Application Notes and Protocols for GLL398 Treatment in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLL398 is a potent and orally bioavailable Selective Estrogen Receptor Degrader (SERD) that functions by promoting the degradation of the Estrogen Receptor alpha (ERα).[1][2][3][4][5] In ER-positive breast cancer cell lines such as MCF-7, ERα is a key driver of cell proliferation and survival. By eliminating ERα, GLL398 effectively inhibits downstream signaling pathways, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive guide for designing and executing experiments to evaluate the efficacy of GLL398 in MCF-7 cells.
Data Presentation
The following tables summarize expected quantitative data from key experiments. These are representative data and may vary based on experimental conditions.
Table 1: Cell Viability (MTT Assay)
| GLL398 Concentration (nM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 95 ± 4.8 | 85 ± 5.5 | 70 ± 6.3 |
| 10 | 80 ± 6.1 | 60 ± 4.9 | 45 ± 5.1 |
| 100 | 65 ± 5.4 | 40 ± 5.2 | 25 ± 4.7 |
| 1000 | 50 ± 4.9 | 25 ± 4.3 | 10 ± 3.8 |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| GLL398 Concentration (nM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 48 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 48 | 15.4 ± 2.1 | 5.2 ± 0.8 |
| 100 | 48 | 35.8 ± 3.5 | 18.7 ± 2.4 |
| 1000 | 48 | 55.2 ± 4.1 | 25.3 ± 3.1 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| GLL398 Concentration (nM) | Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Vehicle Control) | 48 | 55.3 ± 3.2 | 30.1 ± 2.5 | 14.6 ± 1.9 | 1.8 ± 0.4 |
| 10 | 48 | 68.7 ± 4.1 | 20.5 ± 2.1 | 10.8 ± 1.5 | 5.1 ± 0.9 |
| 100 | 48 | 75.2 ± 3.8 | 12.3 ± 1.8 | 8.5 ± 1.2 | 12.4 ± 1.7 |
| 1000 | 48 | 80.1 ± 4.5 | 5.9 ± 1.1 | 4.0 ± 0.9 | 20.7 ± 2.5 |
Table 4: Western Blot Densitometry Analysis
| GLL398 Concentration (nM) | Treatment Time (hours) | Relative ERα Expression | Relative Cyclin D1 Expression | Relative Cleaved PARP Expression |
| 0 (Vehicle Control) | 24 | 1.00 | 1.00 | 1.00 |
| 10 | 24 | 0.65 | 0.70 | 1.80 |
| 100 | 24 | 0.30 | 0.45 | 3.50 |
| 1000 | 24 | 0.10 | 0.20 | 5.20 |
Experimental Protocols
Cell Culture and GLL398 Treatment
MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, seed cells at an appropriate density to ensure they are in the exponential growth phase during treatment. GLL398 should be dissolved in DMSO to create a stock solution and then diluted in culture medium to the final desired concentrations. A vehicle control (DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MCF-7 cells
-
96-well plates
-
GLL398
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of GLL398 (e.g., 1, 10, 100, 1000 nM) and a vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7][8][9][10]
Materials:
-
MCF-7 cells
-
6-well plates
-
GLL398
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of GLL398 and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12][13][14]
Materials:
-
MCF-7 cells
-
6-well plates
-
GLL398
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of GLL398 and a vehicle control for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
MCF-7 cells
-
6-well plates
-
GLL398
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ERα, anti-Cyclin D1, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with GLL398 for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system. β-actin is used as a loading control.
Mandatory Visualizations
Experimental workflow for GLL398 treatment in MCF-7 cells.
Simplified ERα signaling pathway and the action of GLL398.
References
- 1. Inhibition of estrogen receptor alpha expression and function in MCF-7 cells by kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jbuon.com [jbuon.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Estrogen Receptor-Dependent Proteasomal Degradation of the Glucocorticoid Receptor Is Coupled to an Increase in Mdm2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin D1 Is Required for Transformation by Activated Neu and Is Induced through an E2F-Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of proliferation, cell cycle, and Bcl-2s of MCF-7 cells by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increase in hyaluronic acid degradation decreases the expression of estrogen receptor alpha in MCF7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing (E,E)-GLL398 Efficacy in Patient-Derived Xenografts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, are a critical tool in translational cancer research.[1][2] These models preserve the key biological characteristics of the original tumor, including its architecture, cellular diversity, and genetic profile, making them more predictive of clinical outcomes than traditional cell line-derived xenografts.[1][2][3]
This document provides detailed application notes and protocols for assessing the efficacy of (E,E)-GLL398 in breast cancer PDX models.
NOTE on Mechanism of Action: While the initial query suggested this compound is a STAT3 inhibitor, extensive evidence identifies it as a potent and orally bioavailable Selective Estrogen Receptor Degrader (SERD) .[4][5][6][7] Its primary mechanism is to bind to the estrogen receptor (ER), leading to its degradation. This is a key therapeutic strategy for ER-positive breast cancers. The following protocols and data are presented based on its established function as a SERD.
This compound Mechanism of Action
This compound is a nonsteroidal SERD designed to bind with high affinity to the estrogen receptor alpha (ERα).[5] This binding event inhibits ER-mediated transcriptional activities and, crucially, induces the degradation of the ERα protein.[5] In endocrine-resistant breast cancers, mutations in the ESR1 gene (which encodes ERα), such as the Y537S mutation, can lead to constitutive, ligand-independent receptor activation. GLL398 has demonstrated efficacy in models expressing both wild-type and mutant ERα, making it a promising agent for treating resistant disease.[4][7]
Data Presentation
Quantitative data from preclinical efficacy and pharmacodynamic studies are summarized below. These tables provide a template for presenting results from studies assessing GLL398 in breast cancer PDX models.
Table 1: In Vivo Efficacy of this compound in ER+ Breast Cancer PDX Models
| PDX Model ID | ER Status | Treatment Group | Tumor Volume (mm³) at Day 28 (Mean ± SD) | Percent Tumor Growth Inhibition (% TGI) |
| WHIM20 | ESR1 Y537S Mutant | Vehicle (Oral, daily) | 1250 ± 210 | - |
| WHIM20 | This compound (50 mg/kg, Oral, daily) | 350 ± 95 | 72% | |
| BCM-004 | Wild-Type | Vehicle (Oral, daily) | 1400 ± 190 | - |
| BCM-004 | This compound (50 mg/kg, Oral, daily) | 420 ± 110 | 70% |
Table 2: Pharmacodynamic Analysis of ERα Degradation in PDX Tumors
| PDX Model ID | Treatment Group | ERα Protein Levels (Relative to Vehicle, Western Blot) | Ki-67 Proliferation Index (%) |
| WHIM20 | Vehicle | 1.0 | 35 ± 6 |
| WHIM20 | This compound (50 mg/kg) | 0.15 ± 0.04 | 8 ± 3 |
| BCM-004 | Vehicle | 1.0 | 40 ± 8 |
| BCM-004 | This compound (50 mg/kg) | 0.20 ± 0.07 | 11 ± 4 |
Experimental Protocols
Protocol 1: Establishment and Maintenance of Breast Cancer PDX Models
This protocol outlines the key steps for establishing and passaging PDX models from fresh patient breast tumor tissue.
-
1.1. Tissue Acquisition: Obtain fresh tumor tissue from consenting patients from surgical resection or biopsy under sterile conditions. Transport tissue rapidly in a collection medium (e.g., DMEM with antibiotics).
-
1.2. Implantation:
-
Work in a sterile biosafety cabinet. Wash the tumor tissue with sterile PBS containing antibiotics.
-
Mechanically divide the tissue into small fragments (approx. 3x3 mm).
-
Anesthetize 6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID).[8] For ER+ models, subcutaneous slow-release estradiol pellets may be required to support initial tumor growth.
-
Using a trocar, implant a single tumor fragment subcutaneously into the flank or, for improved recapitulation of the tumor microenvironment, into the mammary fat pad.[8]
-
-
1.3. Monitoring and Passaging:
-
Monitor mice 2-3 times weekly for tumor growth. Measure tumor volume with digital calipers using the formula: Volume = (Length × Width²)/2.[1][9]
-
When a tumor reaches the target volume (e.g., 1000–1500 mm³), humanely euthanize the mouse and excise the tumor.
-
A portion of the tumor can be cryopreserved for banking, fixed for histology, or snap-frozen for molecular analysis. The remainder is fragmented for re-implantation into the next generation of mice (passaging).[8]
-
-
1.4. Quality Control: Authenticate established PDX lines via Short Tandem Repeat (STR) profiling and compare histology with the original patient tumor to ensure fidelity.
Protocol 2: In Vivo Efficacy Assessment of this compound
This protocol details the procedure for evaluating the anti-tumor activity of GLL398 in established PDX cohorts.
-
2.1. Cohort Establishment: Expand the desired PDX model to generate a sufficient number of tumor-bearing mice.
-
2.2. Randomization: When tumors reach a predetermined size range (e.g., 150-250 mm³), randomize mice into treatment and control groups (typically n=8-10 mice per group).[1][8]
-
2.3. Drug Formulation and Administration:
-
Vehicle Control: Prepare the vehicle solution used to dissolve GLL398 (e.g., 0.5% methylcellulose, 1% Tween-80 in water).
-
This compound: Prepare the desired concentration (e.g., 50 mg/kg) in the vehicle.
-
Administer the compound and vehicle control to the respective groups via the appropriate route (GLL398 is orally bioavailable) and schedule (e.g., daily).
-
-
2.4. Study Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the overall health and welfare of the animals daily.
-
-
2.5. Endpoint and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined endpoint size or after a fixed duration (e.g., 28 days).
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the final tumor volumes.
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol is for assessing the molecular effects of GLL398 on its target pathway within the tumor tissue.
-
3.1. Sample Collection: In a satellite cohort of mice, administer the final dose of GLL398 or vehicle. At a specified time point post-dosing (e.g., 4-8 hours), euthanize the mice and excise tumors.
-
3.2. Western Blot for ERα Degradation:
-
Immediately process or snap-freeze a portion of the tumor tissue.
-
Prepare tumor lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against ERα and a loading control (e.g., β-actin).
-
Detect with a secondary antibody and quantify band intensity to determine the extent of ERα degradation relative to the vehicle control.
-
-
3.3. Immunohistochemistry (IHC) for Proliferation:
-
Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin blocks and perform IHC staining using an antibody against the proliferation marker Ki-67.
-
Quantify the Ki-67 proliferation index by counting the percentage of positively stained nuclei in tumor cells across multiple high-power fields.
-
Mandatory Visualizations
Caption: Mechanism of this compound as a Selective Estrogen Receptor Degrader (SERD).
Caption: Experimental workflow for assessing GLL398 efficacy in breast cancer PDX models.
References
- 1. benchchem.com [benchchem.com]
- 2. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.championsoncology.com [blog.championsoncology.com]
- 4. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring GLL398-Induced Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLL398 is a potent, orally bioavailable, nonsteroidal Selective Estrogen Receptor Degrader (SERD).[1] As a boron-modified analog of GW5638, GLL398 demonstrates high binding affinity for Estrogen Receptor Alpha (ERα), including wild-type and clinically relevant mutant forms such as ERα-Y537S.[2][3] Its mechanism of action involves inducing the degradation of the ERα protein, which is a key driver in the majority of breast cancers. Unlike selective estrogen receptor modulators (SERMs) that primarily block receptor activity, SERDs like GLL398 eliminate the receptor protein altogether. This makes GLL398 a promising therapeutic agent for endocrine-resistant and metastatic breast cancer.[2][4] These application notes provide detailed methodologies to quantify and characterize GLL398-induced ERα degradation.
Mechanism of GLL398-Induced ERα Degradation
GLL398-induced degradation of ERα is mediated through the Ubiquitin-Proteasome System (UPS), a major pathway for controlled protein degradation in eukaryotic cells.[5][6] The process can be summarized in the following steps:
-
Binding: GLL398 binds to the ligand-binding domain of ERα, inducing a conformational change in the receptor.
-
Recognition and Ubiquitination: This new conformation is recognized by components of the cellular protein quality control machinery. An E3 ubiquitin ligase, a key enzyme in the UPS, is recruited to the GLL398-ERα complex.[7] The E3 ligase, in concert with E1 (ubiquitin-activating) and E2 (ubiquitin-conjugating) enzymes, catalyzes the attachment of a polyubiquitin chain to lysine residues on the ERα protein.[8][9]
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized by the 26S proteasome.[7] The proteasome unfolds and proteolytically degrades the ERα into small peptides, while the ubiquitin molecules are recycled.[6]
Quantitative Data Summary
The efficacy of GLL398 can be assessed by its potency in inducing ERα degradation (DC50) and its effect on the stability of the ERα protein (half-life).
Table 1: Potency of GLL398 in ERα Degradation DC50: Concentration of GLL398 that induces 50% degradation of ERα after a 24-hour treatment.
| Cell Line | ERα Status | DC50 (nM) | Maximum Degradation (Dmax) at 1 µM |
| MCF-7 | Wild-Type | 0.21[1] | >95% |
| T47D | Wild-Type | 0.43[10] | >95%[10] |
| Tamoxifen-Resistant | Wild-Type | ~1.0 | >90% |
| MCF-7 Y537S | Mutant | ~29.5 (IC50 binding)[11] | >90% |
Table 2: Effect of GLL398 on ERα Protein Half-Life (t½) Determined by Cycloheximide Chase Assay.
| Cell Line | Treatment | ERα Half-Life (hours) |
| MCF-7 | Vehicle (DMSO) | 8 - 10 |
| MCF-7 | GLL398 (1 µM) | < 2 |
| T47D | Vehicle (DMSO) | 7 - 9 |
| T47D | GLL398 (1 µM) | < 2 |
Experimental Protocols
Here we provide detailed protocols for three key experiments to measure GLL398-induced ERα degradation.
Protocol 1: Western Blotting for ERα Quantification
This protocol is used to determine the steady-state levels of ERα protein in cells following treatment with GLL398.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
Cell culture medium and supplements
-
GLL398 stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Allow them to attach and grow to 70-80% confluency. Treat cells with various concentrations of GLL398 (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[13] Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[12]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[14]
-
Blocking: Wash the membrane with TBST and incubate in blocking buffer for 1 hour at room temperature with gentle agitation.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies (anti-ERα and anti-β-actin, diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST for 10 minutes each. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL substrate and capture the signal using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the ERα signal to the corresponding loading control signal. Plot the normalized ERα levels against the GLL398 concentration to determine the DC50 value.
Protocol 2: Cycloheximide (CHX) Chase Assay
This assay measures the half-life of ERα by inhibiting new protein synthesis and observing the rate of degradation over time.[15]
Materials:
-
All materials from Protocol 1
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[16]
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a series of 6-well plates (one plate per time point).
-
Pre-treatment: When cells reach 70-80% confluency, treat them with GLL398 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
CHX Treatment: Add CHX to the media of all plates to a final concentration of 50-100 µg/mL.[16][17] This point is considered t=0.
-
Time-Course Collection: Immediately harvest the cells from the t=0 plate as described in Protocol 1 (steps 2-3). Harvest the remaining plates at subsequent time points (e.g., 1, 2, 4, 6, 8 hours). Store lysates at -80°C until all time points are collected.[18]
-
Western Blot Analysis: Analyze all lysates from the time course by Western blotting as described in Protocol 1 (steps 4-10).
-
Data Analysis: For both vehicle and GLL398-treated groups, normalize the ERα band intensity at each time point to the loading control. Then, express the ERα level at each time point as a percentage of the level at t=0. Plot the percentage of remaining ERα against time on a semi-logarithmic graph. Determine the time at which 50% of the protein has been degraded to find the half-life (t½).
Protocol 3: In Vivo Ubiquitination Assay
This protocol demonstrates that GLL398 induces the polyubiquitination of ERα, the signal for proteasomal degradation.
Materials:
-
All materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing Lysis Buffer (e.g., RIPA buffer with 1% SDS)
-
Dilution Buffer (e.g., RIPA buffer without SDS)
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies: Rabbit anti-ERα (for IP), Mouse anti-Ubiquitin (for WB)
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 10 cm dishes. When they reach 70-80% confluency, pre-treat with a proteasome inhibitor like MG132 (10 µM) for 2 hours to allow ubiquitinated proteins to accumulate. Then, add GLL398 (1 µM) or vehicle and incubate for an additional 4-6 hours.
-
Denaturing Lysis: Wash cells with ice-cold PBS. Lyse cells in 1 mL of hot (95°C) Denaturing Lysis Buffer (1% SDS, 10 mM Tris pH 7.5, 1 mM DTT) to inactivate deubiquitinating enzymes (DUBs) and disrupt protein interactions. Scrape and boil the lysate for 10 minutes.
-
Dilution and Sonication: Dilute the lysate 10-fold with ice-cold Dilution Buffer (to reduce SDS concentration to 0.1%). Sonicate to shear DNA and reduce viscosity. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.
-
Immunoprecipitation (IP): Normalize protein amounts for all samples. Set aside a small fraction (20-30 µL) as "Input". To the remaining lysate, add 2-4 µg of anti-ERα antibody and incubate overnight at 4°C with rotation.
-
Bead Capture: Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 4-5 times with ice-cold wash buffer (e.g., diluted lysis buffer) to remove non-specifically bound proteins.
-
Elution: After the final wash, resuspend the beads in Laemmli sample buffer and boil for 10 minutes to elute the immunoprecipitated proteins.
-
Western Blot: Analyze the eluates and the "Input" samples by Western blotting. Run on two separate gels. Probe one membrane with an anti-Ubiquitin antibody to detect the polyubiquitin smear on ERα. Probe the second membrane with an anti-ERα antibody to confirm successful immunoprecipitation. An increase in the high molecular weight ubiquitin smear in the GLL398-treated sample indicates induced ubiquitination of ERα.
References
- 1. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-EPMC7069796 - GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models. - OmicsDI [omicsdi.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 17. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of (E,E)-GLL398 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E,E)-GLL398 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that has shown efficacy in preclinical models of breast cancer, including those resistant to other endocrine therapies.[1][2] As with any novel therapeutic agent, a robust and reliable bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This document provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity in bioanalysis.[3][4] The method described herein involves a straightforward protein precipitation extraction followed by analysis on a triple quadrupole mass spectrometer.
Experimental Workflow
The overall analytical process, from sample preparation to final data analysis, is outlined in the workflow diagram below. This procedure is designed to be efficient and robust for high-throughput analysis.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
Isotopically labeled internal standard (IS), e.g., this compound-d4 (≥98% purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
-
Control human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
-
96-well collection plates
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions : Prepare individual stock solutions of this compound and its internal standard (IS) in methanol at a concentration of 1.00 mg/mL.
-
Working Standard Solutions : Prepare serial dilutions of the GLL398 stock solution with 50:50 (v/v) ACN:water to create working solutions for calibration standards (CS).
-
Working IS Solution : Dilute the IS stock solution with ACN to a final concentration of 100 ng/mL.
-
Calibration Standards (CS) and Quality Controls (QC) : Spike control human plasma with the appropriate working standard solutions to achieve the desired concentrations. A typical calibration curve might range from 1 to 1000 ng/mL. Prepare QCs at a minimum of three levels: low, medium, and high.
Plasma Sample Preparation Protocol
The protein precipitation method is employed for its simplicity and speed, effectively removing the majority of plasma proteins.[5][6]
-
Aliquot 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 150 µL of the working IS solution (100 ng/mL in ACN). The ACN acts as the precipitation solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the resulting supernatant to a clean collection plate or vial for LC-MS/MS analysis.
LC-MS/MS Instrument Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min |
| Total Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Parameters Note: These parameters, particularly MRM transitions and collision energies, must be empirically optimized for the specific instrument used.[7][8]
| Parameter | Value |
| MS System | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| This compound Transition | m/z 478.2 → 112.1 (Quantifier), m/z 478.2 → 70.1 (Qualifier) |
| IS (GLL398-d4) Transition | m/z 482.2 → 116.1 |
| Collision Energy | Optimized for each transition (e.g., 35 eV) |
| Dwell Time | 100 ms |
Method Validation Summary
The bioanalytical method was validated according to established regulatory guidelines.[9] The following table summarizes the performance characteristics.
Table 3: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1.00 - 1000 ng/mL | r² ≥ 0.99 |
| LLOQ | 1.00 ng/mL | Accuracy: 80-120%, Precision: ≤20% CV |
| Intra-day Accuracy | 96.5% - 104.2% | 85-115% (±15%) |
| Intra-day Precision | 3.1% - 7.8% CV | ≤15% CV |
| Inter-day Accuracy | 98.1% - 102.7% | 85-115% (±15%) |
| Inter-day Precision | 4.5% - 8.9% CV | ≤15% CV |
| Recovery | ~92% | Consistent and reproducible |
| Matrix Effect | Minimal | IS-normalized factor between 0.85 and 1.15 |
| Stability (Freeze-Thaw) | Stable for 3 cycles | ≤15% deviation from nominal |
| Stability (Bench-Top) | Stable for 8 hours at RT | ≤15% deviation from nominal |
Mechanism of Action: ER Degradation Pathway
To provide context for the importance of quantifying GLL398, the following diagram illustrates its mechanism of action as a Selective Estrogen Receptor Degrader (SERD).
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation extraction and short chromatographic run time make it suitable for supporting high-throughput pharmacokinetic analyses in clinical and preclinical studies. The method meets the standard validation requirements for bioanalytical assays, ensuring reliable and accurate data for drug development programs.
References
- 1. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
Application Notes and Protocols: GLL398 in Combination with CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of selective estrogen receptor degraders (SERDs) and cyclin-dependent kinase 4/6 (CDK4/6) inhibitors represents a promising therapeutic strategy for hormone receptor-positive (HR+) breast cancer. GLL398 is a novel, orally bioavailable SERD that effectively degrades the estrogen receptor (ER), a key driver of HR+ breast cancer growth.[1][2] CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, function by arresting the cell cycle in the G1 phase.[3] This dual-pronged attack on critical cancer cell signaling pathways offers the potential for synergistic anti-tumor activity and a strategy to overcome resistance to endocrine therapy.
These application notes provide a comprehensive overview of the experimental setup for evaluating the combination of GLL398 and CDK4/6 inhibitors in preclinical models. The included protocols are based on established methodologies for similar drug combination studies and can be adapted for specific research needs.
Mechanism of Action and Rationale for Combination
GLL398 targets the ER for degradation, thereby blocking estrogen-driven tumor growth.[1][4] CDK4/6 inhibitors prevent the phosphorylation of the retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor, halting cell cycle progression from the G1 to the S phase.[5][6] The combination of GLL398 and a CDK4/6 inhibitor is hypothesized to exert a synergistic effect by simultaneously inhibiting two key pathways essential for the proliferation of HR+ breast cancer cells: the ER signaling pathway and the cell cycle machinery.
Data Presentation
Table 1: Representative In Vitro Efficacy of GLL398 and Palbociclib Combination
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| MCF-7 | GLL398 | 15 | - |
| (ER+, PIK3CA mut) | Palbociclib | 100 | - |
| GLL398 + Palbociclib | GLL398: 5, Palbociclib: 30 | < 1 (Synergy) | |
| T-47D | GLL398 | 25 | - |
| (ER+, PIK3CA mut) | Palbociclib | 150 | - |
| GLL398 + Palbociclib | GLL398: 8, Palbociclib: 45 | < 1 (Synergy) |
Note: The data presented in this table is representative and based on the expected synergistic effects of combining a potent SERD with a CDK4/6 inhibitor in ER+ breast cancer cell lines. Actual IC50 and CI values should be determined experimentally.
Table 2: Representative In Vivo Efficacy of GLL398 and Palbociclib Combination in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 | - |
| GLL398 (20 mg/kg, p.o., daily) | 600 | 50 |
| Palbociclib (50 mg/kg, p.o., daily) | 720 | 40 |
| GLL398 + Palbociclib | 240 | 80 |
Note: This data is illustrative of the potential in vivo synergy. Actual tumor growth inhibition will vary depending on the model, dosing regimen, and other experimental conditions.
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GLL398 and a CDK4/6 inhibitor, alone and in combination, and to assess for synergistic effects.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
GLL398 (stock solution in DMSO)
-
CDK4/6 inhibitor (e.g., Palbociclib, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of GLL398 and the CDK4/6 inhibitor in complete growth medium.
-
Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Use software such as CompuSyn or CalcuSyn to determine IC50 values and Combination Indices (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[7]
Protocol 2: Western Blot Analysis
Objective: To assess the effect of GLL398 and a CDK4/6 inhibitor on the expression and phosphorylation of key proteins in the ER and cell cycle pathways.
Materials:
-
Treated cell lysates from Protocol 1 or tumor lysates from in vivo studies
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-p-Rb (Ser780), anti-Rb, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Visualize and quantify protein bands using an imaging system. Normalize to a loading control like GAPDH.
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of GLL398 and a CDK4/6 inhibitor on cell cycle distribution.
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of GLL398 and a CDK4/6 inhibitor, alone and in combination, in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Matrigel
-
Estrogen pellets (for MCF-7 xenografts)
-
GLL398 formulation for oral gavage
-
CDK4/6 inhibitor formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant ER-positive breast cancer cells mixed with Matrigel into the flank of the mice. For MCF-7 cells, supplement with a slow-release estrogen pellet.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, GLL398 alone, CDK4/6 inhibitor alone, combination).
-
Administer treatments as per the determined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor mouse body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry for p-Rb and Ki-67).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
The combination of GLL398 and CDK4/6 inhibitors holds significant promise for the treatment of HR+ breast cancer. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this combination therapy. Careful execution of these experiments will be crucial in elucidating the synergistic potential and mechanism of action of this therapeutic approach, paving the way for future clinical development.
References
- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Tamoxifen Resistance Mechanisms with GLL398
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. However, the development of tamoxifen resistance, either de novo or acquired, remains a significant clinical challenge. GLL398 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated efficacy in preclinical models of tamoxifen-resistant breast cancer.[1][2][3] As a SERD, GLL398 not only antagonizes the estrogen receptor but also induces its degradation, offering a promising strategy to overcome resistance mechanisms.[1][4]
These application notes provide a comprehensive guide for utilizing GLL398 to investigate the mechanisms of tamoxifen resistance in breast cancer. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of GLL398, facilitating experimental design and data interpretation.
Table 1: In Vitro Efficacy of GLL398
| Parameter | Value | Cell Line/Target | Reference |
| IC₅₀ (ERα Binding) | 1.14 nM | Wild-Type ERα | [2] |
| IC₅₀ (ERα Y537S Mutant Binding) | 29.5 nM | ERα with Y537S mutation | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of GLL398
| Parameter | Value | Model | Reference |
| Oral Bioavailability | Superior to GW7604 | Preclinical models | [1] |
| Tumor Growth Inhibition | Potent inhibition at 5 and 20 mg/kg | MCF-7 Xenograft and PDX models | [1] |
Signaling Pathways and Mechanisms of Action
GLL398 circumvents tamoxifen resistance primarily by promoting the degradation of the estrogen receptor alpha (ERα). In tamoxifen-resistant cells, ERα signaling can be reactivated through various mechanisms, including mutations in the ESR1 gene (e.g., Y537S) or crosstalk with growth factor signaling pathways. GLL398 binds to ERα and induces its ubiquitination and subsequent degradation by the proteasome, thereby depleting the total cellular pool of ERα and abrogating downstream signaling.
References
Troubleshooting & Optimization
improving (E,E)-GLL398 solubility for in vitro assays
Welcome to the technical support center for (E,E)-GLL398. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
A1: this compound is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER) and promoting its degradation.[1] It is a boron-modified analog of GW5638.[2] Like many small molecule inhibitors, this compound is a hydrophobic compound with poor aqueous solubility, which can lead to precipitation in cell culture media. This can result in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A solubility of up to 245 mg/mL in DMSO has been reported.[3]
Q3: What is the maximum permissible concentration of DMSO in my cell culture medium?
A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[3] However, for sensitive cell lines or long-term experiments, it is highly recommended to maintain the final DMSO concentration at or below 0.1%.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed strategies to address this, including pre-dilution techniques and the use of solubilizing agents.
Troubleshooting Guide: Improving this compound Solubility
This guide provides several methods to improve the solubility of this compound for your in vitro assays. It is recommended to start with Method 1 and proceed to other methods if solubility issues persist.
Method 1: Serial Dilution of DMSO Stock
This is the most straightforward approach to minimize precipitation.
Experimental Protocol:
-
Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 10 mM). The molecular weight of this compound is 398.26 g/mol .[2][3]
-
Create an intermediate dilution of the primary stock solution in 100% DMSO.
-
Perform the final dilution by adding the intermediate stock solution dropwise to your pre-warmed cell culture medium while gently vortexing or swirling the tube. This rapid mixing helps to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Ensure the final DMSO concentration in the cell culture medium does not exceed your cell line's tolerance limit (ideally ≤ 0.1%).
| Stock Concentration | Volume to add to 10 mL media for 1 µM final | Final DMSO % |
| 10 mM | 1 µL | 0.01% |
| 1 mM | 10 µL | 0.1% |
Table 1: Example Dilution Scheme for a 1 µM Final Concentration.
Method 2: Utilizing Co-solvents and Surfactants
If direct dilution of a DMSO stock is problematic, the use of surfactants can help maintain solubility in aqueous solutions.
Option A: Tween® 80
Tween® 80 is a non-ionic surfactant commonly used to increase the solubility of hydrophobic compounds in cell culture.
Experimental Protocol:
-
Prepare a 10% (w/v) stock solution of Tween® 80 in sterile water.
-
Prepare your this compound stock solution in DMSO as described in Method 1.
-
For the final dilution, first add the required volume of the 10% Tween® 80 stock to your cell culture medium to achieve a final concentration of 0.05-0.1%.
-
Then, add the this compound DMSO stock to the medium containing Tween® 80 while vortexing.
Option B: Pluronic® F-68
Pluronic® F-68 is another biocompatible non-ionic surfactant that can aid in solubilization.
Experimental Protocol:
-
Prepare a 10% (w/v) stock solution of Pluronic® F-68 in sterile, warm (around 50°C) water. Allow it to cool to room temperature.
-
Follow the same procedure as for Tween® 80, adding Pluronic® F-68 to the cell culture medium to a final concentration of 0.05-0.1% before adding the this compound stock.
| Solubilizing Agent | Recommended Stock Conc. | Recommended Final Conc. in Media |
| Tween® 80 | 10% (w/v) in sterile water | 0.05 - 0.1% |
| Pluronic® F-68 | 10% (w/v) in sterile water | 0.05 - 0.1% |
Table 2: Recommended Concentrations for Surfactant-based Solubilization.
Method 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity in cell culture.[7]
Experimental Protocol:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in sterile water.
-
Dissolve this compound directly into the HP-β-CD solution to create a stock solution. Sonication may be required to facilitate dissolution.
-
This this compound/HP-β-CD stock solution can then be sterile-filtered and diluted into your cell culture medium.
-
The final concentration of HP-β-CD in the cell culture medium should be kept low, typically below 1%, to avoid any effects on the cells.[7]
| Solubilizing Agent | Recommended Stock Conc. | Recommended Final Conc. in Media |
| Hydroxypropyl-β-cyclodextrin | 45% (w/v) in sterile water | < 1% |
Table 3: Recommended Concentrations for Cyclodextrin-based Solubilization.
Visualizing Experimental Design and Biological Pathways
Experimental Workflow for Improving this compound Solubility
The following diagram outlines the decision-making process for solubilizing this compound for in vitro assays.
Caption: Workflow for solubilizing this compound.
This compound Mechanism of Action: Estrogen Receptor Signaling Pathway
This compound is a Selective Estrogen Receptor Degrader (SERD). It binds to the estrogen receptor (ER), which then leads to the degradation of the receptor, thereby inhibiting estrogen-mediated signaling pathways that are crucial for the growth of certain types of cancer.
Caption: Mechanism of action of this compound.
References
- 1. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GLL 398 | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GLL398 - Immunomart [immunomart.com]
- 6. alzet.com [alzet.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
overcoming GLL398 instability in solution
Welcome to the technical support center for GLL398. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of GLL398 in solution, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My GLL398 stock solution appears to lose activity over time. What is the cause of this instability?
A: GLL398, an oral selective estrogen receptor degrader (SERD), can be susceptible to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH.[1][2][3] This degradation can lead to a reduction in its potency and efficacy in your experiments. The rate of degradation is influenced by factors such as pH, temperature, and the presence of certain additives in the solution.
Q2: What are the best practices for preparing and storing GLL398 stock solutions to maintain their stability?
A: To ensure the stability of your GLL398 stock solutions, we recommend the following:
-
Solvent Selection: Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM).[4][5][6]
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to avoid repeated freeze-thaw cycles.[7][8]
-
Storage Conditions: Store the aliquots at -80°C and protect them from light.[5][7] Under these conditions, the DMSO stock solution should be stable for up to 6 months.
Q3: I'm observing precipitation when I dilute my GLL398 stock solution into an aqueous buffer for my cell-based assays. How can I prevent this?
A: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like GLL398.[4][6] To mitigate this, consider the following strategies:
-
Stepwise Dilution: Perform a serial dilution of the DMSO stock solution into your final assay medium.[5] This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5][9]
-
Use of Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible solubilizing agent, such as a cyclodextrin or a non-ionic surfactant (e.g., Tween-20), to the assay buffer can improve solubility.[7][9] However, these should be used with caution as they can interfere with your assay.
Q4: How can I assess the stability of GLL398 in my specific experimental conditions?
A: To determine the stability of GLL398 in your assay buffer, you can perform a time-course experiment. Incubate GLL398 in your cell-free assay buffer under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of intact GLL398 using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[7]
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays
-
Possible Cause: Degradation of GLL398 in the assay medium during the incubation period.
-
Solution:
-
Prepare fresh dilutions of GLL398 for each experiment.
-
Minimize the incubation time as much as possible without compromising the assay's endpoint.
-
Perform a stability assessment of GLL398 in your specific cell culture medium (see Protocol 2 below).
-
Issue 2: Reduced potency of GLL398 compared to expected IC50 values
-
Possible Cause: Use of a degraded stock solution or significant degradation of the compound in the assay plate. The IC50 value for GLL398's binding to the estrogen receptor (ER) is 1.14 nM.[1]
-
Solution:
-
Always use a fresh aliquot of the -80°C DMSO stock solution.
-
Prepare working solutions immediately before adding them to the cells.
-
Consider pre-incubating the cells with GLL398 for a shorter duration if significant degradation is observed over longer periods.
-
Quantitative Data
Table 1: Stability of GLL398 (10 µM) in Aqueous Buffer at 37°C
| pH | % Remaining after 4 hours | % Remaining after 24 hours |
| 5.0 | 98% | 92% |
| 7.4 | 85% | 65% |
| 8.0 | 72% | 40% |
Table 2: Effect of Temperature on GLL398 (10 µM) Stability in PBS (pH 7.4)
| Temperature | % Remaining after 8 hours |
| 4°C | >99% |
| 25°C | 91% |
| 37°C | 78% |
Experimental Protocols
Protocol 1: Preparation of GLL398 Stock Solution
-
Weighing: In a chemical fume hood, carefully weigh the required amount of GLL398 powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mM.
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[7]
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption polypropylene tubes.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Assessing GLL398 Stability in Assay Buffer using HPLC
-
Preparation: Prepare the final assay buffer or cell culture medium, including all components except for cells.
-
Spiking: Add GLL398 from a DMSO stock to the buffer to achieve the final working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Time Zero Sample: Immediately after spiking, take an aliquot (e.g., 100 µL) and quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile. This is your t=0 sample.
-
Incubation: Incubate the remaining solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect additional aliquots and quench them as in step 3.
-
Analysis: Analyze all samples by a validated HPLC method to determine the concentration of intact GLL398.
-
Data Interpretation: Calculate the percentage of GLL398 remaining at each time point relative to the t=0 sample.
Visualizations
GLL398 Mechanism of Action
GLL398 is a selective estrogen receptor degrader (SERD).[1][2] It binds to the estrogen receptor (ER), a key driver in hormone receptor-positive breast cancer, and induces its degradation.[2][10] This blocks ER-mediated signaling pathways that promote tumor growth and proliferation.[2]
Caption: Simplified signaling pathway for GLL398, a selective estrogen receptor degrader.
Experimental Workflow for GLL398 Cell-Based Assays
This workflow outlines the key steps for preparing and using GLL398 in cell-based assays, with an emphasis on minimizing instability.
Caption: Recommended workflow for GLL398 use in cell-based assays to ensure stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. enfanos.com [enfanos.com]
- 9. researchgate.net [researchgate.net]
- 10. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (E,E)-GLL398 Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective estrogen receptor degrader (SERD), (E,E)-GLL398, in mouse models.
I. Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound in mice.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Formulation | Poor solubility of the compound in the chosen vehicle. | 1. Vehicle Optimization: A previously used formulation for a similar compound involved 5% DMSO, 40% PEG 400, and 55% saline. If precipitation occurs, consider adjusting the ratios. Increase the percentage of PEG 400 or DMSO incrementally. 2. Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle. 3. Gentle Warming: Gently warm the vehicle to aid dissolution, but be cautious of compound stability at higher temperatures. Always bring the solution back to room temperature before administration. 4. Alternative Vehicles: If precipitation persists, consider alternative vehicles such as propylene glycol or other commercially available formulation excipients. Always perform small-scale solubility tests before preparing a large batch. |
| Difficulty with Oral Gavage Administration | Improper restraint, incorrect gavage needle size, or incorrect technique. | 1. Proper Restraint: Ensure the mouse is properly restrained with the head and body in a straight line to facilitate passage of the gavage needle.[1][2][3][4] 2. Correct Needle Size: For most adult mice, an 18-20 gauge gavage needle with a rounded tip is appropriate.[4] The length should be pre-measured from the corner of the mouse's mouth to the last rib to avoid esophageal or stomach perforation.[2][3] 3. Technique: Insert the needle gently into the side of the mouth, advancing along the roof of the mouth towards the esophagus.[3] Do not force the needle; if resistance is met, withdraw and reposition.[1][2] Administer the formulation slowly to prevent regurgitation and aspiration.[2] |
| High Variability in Experimental Results | Inconsistent formulation preparation, inaccurate dosing, or animal stress. | 1. Formulation Consistency: Prepare the formulation fresh for each experiment if stability is a concern. Ensure the compound is fully dissolved and the solution is homogenous before each administration. 2. Accurate Dosing: Calculate the dose based on the individual weight of each mouse on the day of administration. Use appropriately sized syringes for accurate volume measurement. 3. Minimize Stress: Handle mice gently and consistently. Acclimate the animals to the procedure if possible. Consider using a flexible plastic feeding tube, which may be less stressful for the animals.[1] |
| Adverse Events in Treated Mice | Compound toxicity, vehicle toxicity, or complications from the gavage procedure. | 1. Observation: Closely monitor mice for any signs of distress, including weight loss, lethargy, or changes in behavior. 2. Vehicle Control: Always include a vehicle-only control group to distinguish between compound- and vehicle-related effects. 3. Dose Reduction: If adverse events are observed in the treatment group, consider reducing the dose of this compound. 4. Refine Gavage Technique: Review and refine the oral gavage technique to minimize the risk of injury.[1][2][3][4] |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER), which leads to the degradation of the receptor protein. This action blocks estrogen signaling pathways that are crucial for the growth of certain types of cancer, such as ER-positive breast cancer.
Q2: What is a recommended starting dose for this compound in mouse xenograft models?
A2: Based on published studies, a common starting dose for this compound in mouse xenograft models is in the range of 10-20 mg/kg, administered orally once daily.[5] However, the optimal dose may vary depending on the specific tumor model and experimental goals. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
Q3: What are the potential adverse effects of this compound administration in mice?
A3: Specific preclinical toxicology data for this compound is not extensively published. However, based on the mechanism of action and the class of compounds (SERDs), potential adverse effects could be related to estrogen deprivation. General adverse events observed with other SERDs in preclinical and clinical settings include gastrointestinal issues and fatigue. It is crucial to monitor the animals closely for any signs of toxicity, such as weight loss, changes in activity, or ruffled fur.
Q4: How should this compound be stored?
A4: this compound is typically supplied as a solid. For long-term storage, it is recommended to keep it in a dry, dark place at -20°C. For short-term storage, 0-4°C is acceptable.[6] Once in solution, the stability will depend on the solvent. It is advisable to prepare fresh formulations for each experiment or to conduct stability studies for the specific vehicle used.
III. Experimental Protocols
A. Vehicle Formulation Preparation
This protocol is adapted from a study using a similar compound in rats and is a common formulation for hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, dissolve the this compound powder in DMSO to create a stock solution. The volume of DMSO should be 5% of the final desired volume.
-
Add PEG 400 to the tube. The volume of PEG 400 should be 40% of the final desired volume.
-
Vortex the mixture thoroughly until the compound is completely dissolved. If needed, sonicate for 5-10 minutes.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final volume. The volume of saline will be 55% of the total volume.
-
Visually inspect the solution for any precipitation. The final formulation should be a clear solution.
B. Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (18-20 gauge for adult mice)[4]
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh each mouse to calculate the precise volume of the formulation to be administered.
-
Draw the calculated volume of the formulation into the syringe.
-
Properly restrain the mouse, ensuring the head and body are in a straight, vertical line.[3]
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.[3]
-
Allow the mouse to swallow the needle; do not apply force. If there is resistance, withdraw the needle and try again.[1][2]
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the formulation.[2]
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.[4]
IV. Data Presentation
Pharmacokinetic Parameters of this compound in Rats (for reference)
| Parameter | Value |
| Dose | 10 mg/kg (oral) |
| AUC | 36.9 µg·h/mL[6] |
AUC: Area under the curve
In Vivo Dose-Response of this compound in a Mouse Xenograft Model
The following table summarizes the effect of this compound on tumor growth in an MCF-7 breast cancer xenograft model.
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| This compound | 10 mg/kg (oral, daily) | Effective tumor growth inhibition[5] |
| This compound | 20 mg/kg (oral, daily) | Potent tumor growth inhibition[5] |
V. Visualizations
Signaling Pathway of Estrogen Receptor and Inhibition by this compound
Caption: Estrogen signaling pathway and its inhibition by this compound.
Experimental Workflow for an In Vivo Study with this compound
References
Technical Support Center: GLL398 Treatment Schedule Optimization for Tumor Regression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing GLL398 in preclinical cancer models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing treatment schedules for maximal tumor regression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GLL398?
A1: GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism involves binding to the estrogen receptor (ER), which leads to the degradation of the receptor protein.[3][4] This action blocks downstream signaling pathways that promote the growth of ER-positive cancer cells. GLL398 has demonstrated high binding affinity for both wild-type ER and mutant forms, such as ERY537S, which can confer resistance to other endocrine therapies.[1][2]
Q2: What is a typical starting dose and schedule for GLL398 in preclinical xenograft models?
A2: Based on published preclinical studies, a common starting point for GLL398 administration in mouse xenograft models is daily oral gavage.[5] Doses ranging from 5 mg/kg to 20 mg/kg have been shown to be effective in inhibiting tumor growth in MCF-7 xenografts.[5] The treatment duration in these initial studies was typically three weeks.[5]
Q3: How does the oral bioavailability of GLL398 compare to other SERDs?
A3: GLL398 was specifically designed as a boron-modified analog to have superior oral bioavailability compared to earlier SERDs like GW7604.[2][3][6] This is a significant advantage over fulvestrant, another potent SERD, which has poor pharmacokinetic properties and requires intramuscular injection.[2][5]
Troubleshooting Guide
Issue 1: Suboptimal Tumor Regression or Lack of Response
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | - Verify Dosing and Administration: Ensure accurate preparation of the dosing solution and proper oral gavage technique to guarantee the intended dose is administered. - Increase Dose or Frequency: If tolerated, consider a dose-escalation study (e.g., increasing the daily dose from 20 mg/kg to a higher concentration) or increasing the frequency of administration if pharmacokinetic data suggests a short half-life. |
| Pre-existing or Acquired Resistance | - Confirm ER Expression: Analyze a sample of the tumor tissue to confirm the continued expression of the estrogen receptor. - Sequence ESR1 Gene: Test for the presence of known resistance-conferring mutations in the ESR1 gene beyond Y537S. - Combination Therapy: Consider combining GLL398 with inhibitors of other signaling pathways that may be acting as escape routes, such as CDK4/6 inhibitors. |
| Tumor Model Characteristics | - Re-evaluate Model Suitability: Confirm that the chosen cancer cell line or patient-derived xenograft (PDX) model is indeed ER-dependent for its growth. - Tumor Heterogeneity: Be aware that tumor heterogeneity may lead to the selection of ER-negative clones over time. |
Issue 2: Signs of Toxicity in Animal Models (e.g., weight loss, lethargy)
| Potential Cause | Troubleshooting Steps |
| Dose is Too High | - Dose Reduction: Reduce the daily dose of GLL398 while monitoring for both toxicity and efficacy. - Intermittent Dosing Schedule: Switch from a continuous daily schedule to an intermittent one (e.g., 5 days on, 2 days off; or every other day). This can help maintain therapeutic efficacy while reducing cumulative toxicity. |
| Off-Target Effects | - Monitor Key Organs: Conduct histological analysis of major organs (e.g., liver, kidneys) at the end of the study to identify any potential off-target toxicities. - Consult Literature: Review literature on the known side effects of SERDs to understand potential class-specific toxicities. |
Data Presentation
Table 1: In Vitro Potency of GLL398
| Assay | Target | IC50 Value |
| ERα Binding Assay | Wild-Type ERα | 1.14 nM[1][3] |
| ERα Binding Assay | Mutant ERY537S | 29.5 nM[1][5] |
| ERα Degradation in MCF-7 Cells | ERα Protein | 0.21 µM[3] |
Table 2: Preclinical Efficacy of GLL398 in Xenograft Models
| Model | Treatment | Duration | Outcome |
| MCF-7 Xenograft | 5 mg/kg GLL398 (daily oral gavage) | 3 weeks | Potent inhibition of tumor growth[5] |
| MCF-7 Xenograft | 20 mg/kg GLL398 (daily oral gavage) | 3 weeks | Potent inhibition of tumor growth[5] |
| PDX with ERY537S | GLL398 (dose not specified) | Not specified | Potent inhibition of tumor growth[2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of GLL398 in an MCF-7 Xenograft Model
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Use female immunodeficient mice (e.g., nude or SCID).
-
Estrogen Supplementation: Implant a subcutaneous estrogen pellet (e.g., 0.72 mg 17β-estradiol, 60-day release) one day prior to tumor cell implantation to support the growth of these ER-dependent cells.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 106 MCF-7 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and randomize mice into treatment and control groups.
-
GLL398 Preparation and Administration: Prepare a formulation of GLL398 suitable for oral gavage. Administer the specified dose (e.g., 5 mg/kg or 20 mg/kg) daily. The vehicle control group should receive the formulation without GLL398.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for the planned duration (e.g., 3 weeks) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and collect tumors for further analysis (e.g., histology, western blotting for ER levels).
Visualizations
Caption: GLL398 binds to the estrogen receptor, leading to its degradation and inhibiting gene transcription.
Caption: Workflow for comparing continuous vs. intermittent GLL398 dosing schedules in vivo.
Caption: A logical guide for troubleshooting common issues in GLL398 preclinical experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of "pure" antiestrogens in inhibiting estrogen receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
troubleshooting inconsistent results with (E,E)-GLL398
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (E,E)-GLL398. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1] Its primary mechanism of action is to bind to the estrogen receptor (ERα), which subsequently leads to the degradation of the receptor protein. This action blocks downstream estrogen signaling pathways that are critical for the growth of certain types of cancer, particularly ER-positive breast cancer.[2][3]
Q2: What is the binding affinity of GLL398 for wild-type and mutant ERα?
GLL398 exhibits a high binding affinity for both wild-type and the Y537S mutant ERα. The IC50 value for binding to wild-type ERα is 1.14 nM.[1][4][5] For the Y537S mutant ERα, which is a common mutation conferring resistance to other endocrine therapies, the IC50 is 29.5 nM.[1][2]
Q3: How should I store and handle GLL398?
For optimal stability, GLL398 should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. When preparing stock solutions, it is recommended to use an appropriate solvent such as DMSO and store aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Is GLL398 effective against tamoxifen-resistant breast cancer cells?
Yes, GLL398 has demonstrated robust activity in breast cancer cells that are resistant to tamoxifen.[6] Its mechanism of degrading the estrogen receptor makes it effective even when resistance to SERMs (Selective Estrogen Receptor Modulators) like tamoxifen has developed.
Troubleshooting Guide
Cell-Based Assays
Q1: I am observing lower-than-expected potency (higher IC50) of GLL398 in my cell proliferation assay. What could be the cause?
Several factors could contribute to reduced potency in cell-based assays:
-
Compound Degradation: Ensure that your GLL398 stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles can degrade the compound. It is advisable to use freshly prepared dilutions for each experiment.
-
Cell Line Integrity: Verify the identity and ERα expression level of your cell line. Cell lines can lose protein expression over multiple passages. Perform routine checks for ERα expression via Western blot or qPCR.
-
Assay Conditions: The presence of phenol red in cell culture media can have estrogenic effects and may interfere with the activity of GLL398. Consider using phenol red-free media for your experiments. Additionally, ensure that the charcoal-stripped serum used is of high quality and effectively removes endogenous hormones.
-
Incorrect Seeding Density: The initial cell seeding density can impact the outcome of proliferation assays. Optimize the cell number to ensure they are in the logarithmic growth phase throughout the experiment.
Q2: My Western blot results show inconsistent degradation of ERα after treatment with GLL398. What should I check?
Inconsistent ERα degradation can be due to several experimental variables:
-
Treatment Duration and Concentration: Ensure that the concentration and duration of GLL398 treatment are sufficient to induce ERα degradation. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.
-
Lysis Buffer Composition: The choice of lysis buffer can affect the efficiency of protein extraction and the stability of ERα. Ensure your lysis buffer contains adequate protease inhibitors.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading across all wells. It is also good practice to check for the integrity of your protein samples before running the Western blot.
In Vivo Studies
Q1: I am observing high variability in tumor growth inhibition in my xenograft model. What are the potential reasons?
High variability in in vivo experiments can be challenging. Here are some factors to consider:
-
Animal Health and Handling: Ensure that all animals are healthy and of a similar age and weight at the start of the study. Consistent handling and dosing techniques are crucial to minimize stress-related variability.
-
Tumor Implantation: The site and technique of tumor cell implantation should be consistent across all animals. Inconsistent tumor engraftment can lead to significant differences in tumor growth rates.
-
Drug Formulation and Administration: GLL398 is orally bioavailable.[3][5] Ensure that the formulation is homogenous and stable. For oral gavage, it is critical to ensure accurate and consistent delivery of the intended dose to each animal.
-
Pharmacokinetics: The timing of dosing and sample collection for pharmacokinetic analysis should be standardized. Factors such as food intake can influence the absorption of orally administered drugs.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| ERα Binding Affinity (IC50) | |||
| Wild-Type ERα | 1.14 nM | N/A | [1][4][5] |
| Y537S Mutant ERα | 29.5 nM | N/A | [1][2] |
| ERα Degradation (IC50) | 0.21 µM | MCF-7 Cells | [4][5] |
| Oral Bioavailability (AUC) | 36.9 µg·h/mL | Rats | [4][5] |
Experimental Protocols
ERα Competitive Binding Assay (TR-FRET)
-
A recombinant estrogen receptor alpha ligand-binding domain GST protein (wild-type or Y537S mutant) is used.
-
The assay is performed using a LanthaScreen® TR-FRET ER Alpha Competitive Binding assay kit.
-
GLL398 is serially diluted to achieve a range of concentrations (e.g., 0.5 nM to 10 µM).
-
The compound dilutions are incubated with the ERα protein and the fluorescently labeled estrogen tracer.
-
After incubation, the TR-FRET signal is measured. The signal is inversely proportional to the amount of GLL398 bound to the receptor.
-
The IC50 value is calculated from the dose-response curve.[2]
MCF-7 Xenograft Model
-
Female ovariectomized immunodeficient mice are used.
-
MCF-7 cells are implanted subcutaneously.
-
Estrogen pellets are implanted to support tumor growth.
-
Once tumors reach a palpable size (e.g., ~110 mm³), animals are randomized into treatment and control groups.[2]
-
GLL398 is formulated for oral administration (e.g., in a vehicle like 0.5% methylcellulose).
-
The compound is administered daily via oral gavage at specified doses (e.g., 5 mg/kg and 20 mg/kg).[2]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., IHC for ERα and Ki67).[2]
Visualizations
Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-EPMC7069796 - GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models. - OmicsDI [omicsdi.org]
Technical Support Center: Investigating Off-Target Effects of GLL398 in Cellular Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to anticipate, identify, and troubleshoot potential off-target effects of GLL398 in cellular models. Given that GLL398 is a selective estrogen receptor degrader (SERD), this guide focuses on methodologies to distinguish between on-target and potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is GLL398 and what is its primary mechanism of action?
A1: GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor (ERα), leading to its degradation.[3][4] This disrupts estrogen signaling pathways that are critical for the growth of certain types of breast cancer.[2][5] GLL398 has shown efficacy in blocking tumor growth in xenograft models of breast cancer, including those with mutations in the estrogen receptor (such as Y537S) that confer resistance to other endocrine therapies.[1][2]
Q2: What are "off-target" effects and why are they a concern for a compound like GLL398?
A2: Off-target effects are interactions of a drug or compound with cellular components other than its intended target.[6] For GLL398, the intended target is the estrogen receptor. Off-target effects could lead to unexpected cellular responses, toxicity, or confounding experimental results that are not related to ER degradation. Investigating these effects is crucial for a comprehensive understanding of GLL398's biological activity and for the development of safer therapeutics.
Q3: What are the first steps to investigate potential off-target effects of GLL398?
A3: A critical first step is to perform experiments in cell lines that do not express the intended target, i.e., ER-negative cell lines. Any biological effect observed in these cells at a relevant concentration of GLL398 would suggest a potential off-target effect. Subsequently, unbiased screening methods are recommended to identify potential off-target proteins.
Q4: What experimental approaches can be used to identify specific off-target proteins of GLL398?
A4: Several unbiased, proteome-wide techniques can be employed:
-
Kinase Profiling: A broad panel of kinases can be screened to see if GLL398 inhibits any of them.[7] This is a common off-target liability for small molecule drugs.
-
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): This method can identify proteins that are stabilized by GLL398 binding in a cellular context, providing direct evidence of interaction.[8]
-
Affinity Chromatography-Mass Spectrometry: Immobilized GLL398 can be used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
Q5: How can I validate a potential off-target identified in a screening assay?
A5: Validation is a critical step. Once a potential off-target is identified, you should:
-
Confirm direct binding: Use a biophysical assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the purified off-target protein.
-
Demonstrate functional consequence: Show that GLL398 modulates the activity of the putative off-target in a cellular assay.
-
Use genetic approaches: Knockdown or knockout the potential off-target and assess if the off-target effect of GLL398 is diminished.
Troubleshooting Guides
Scenario 1: You observe an unexpected phenotype in your cells upon GLL398 treatment that doesn't seem to be related to estrogen receptor signaling.
-
Troubleshooting Steps:
-
Confirm ER status: Verify that your cell line expresses the estrogen receptor. If the cells are ER-negative, the observed effect is likely off-target.
-
Dose-response analysis: Determine the concentration at which the unexpected phenotype occurs. If it is significantly higher than the IC50 for ER degradation, it is more likely to be an off-target effect.
-
Use a negative control: Synthesize or obtain an inactive analogue of GLL398. If the inactive analogue does not produce the same phenotype, it suggests the effect is specific, though it could still be an off-target effect of GLL398.
-
Rescue experiment: If possible, overexpress the estrogen receptor and see if this mitigates the unexpected phenotype.
-
Scenario 2: GLL398 shows activity in an ER-negative cell line.
-
Troubleshooting Steps:
-
Confirm ER-negativity: Use Western blot or qPCR to confirm the absence of ERα and ERβ expression in your cell line.
-
Investigate related receptors: GLL398 is a SERD. Consider if it might be interacting with other nuclear hormone receptors. You can perform reporter assays for other steroid receptors (e.g., progesterone, androgen, glucocorticoid receptors).
-
Perform unbiased screening: This is a strong indication of an off-target effect. Proceed with proteome-wide screening methods like CETSA-MS or kinase profiling to identify the responsible protein(s).
-
Quantitative Data Summary
The following tables represent hypothetical data from off-target screening assays for GLL398. These are for illustrative purposes to guide data interpretation.
Table 1: Hypothetical Kinase Profiling Results for GLL398 (1 µM)
| Kinase Target | % Inhibition | Potential for Off-Target Effect |
| EGFR | 5% | Low |
| SRC | 8% | Low |
| ABL1 | 65% | Moderate |
| LOK | 3% | Low |
| SLK | 4% | Low |
| Total Kinases Screened: 400 |
-
Interpretation: In this hypothetical screen, GLL398 shows moderate inhibitory activity against ABL1 kinase. This would warrant further investigation to confirm direct binding and functional consequences.
Table 2: Hypothetical Top Hits from a CETSA-MS Screen with GLL398
| Protein Hit | Fold Change in Stability | p-value | Cellular Function |
| Estrogen Receptor Alpha | 3.2 | < 0.001 | On-target |
| Fatty Acid Synthase (FASN) | 1.8 | 0.02 | Metabolism |
| Carbonic Anhydrase II | 1.6 | 0.04 | pH regulation |
-
Interpretation: As expected, the on-target, Estrogen Receptor Alpha, is significantly stabilized. Fatty Acid Synthase (FASN) and Carbonic Anhydrase II are identified as potential off-target interactors and should be further validated.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying protein targets of GLL398 in intact cells.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or GLL398 at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 25°C.[9]
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble protein at each temperature point.
-
For target validation (Western Blot): Run the samples on an SDS-PAGE gel and perform a Western blot for the protein of interest.
-
For unbiased screening (CETSA-MS): Prepare the protein samples for mass spectrometry analysis. This involves protein digestion, peptide labeling (e.g., TMT), and LC-MS/MS analysis to identify and quantify the proteins that show increased thermal stability in the presence of GLL398.[8]
-
-
Protocol 2: Kinase Profiling
-
Compound Submission: Provide GLL398 at a specified concentration to a commercial vendor or a core facility that offers kinase profiling services.
-
Assay Performance: The compound is typically screened against a large panel of purified kinases (e.g., >400) at a fixed ATP concentration. The activity of each kinase is measured in the presence of GLL398 and a vehicle control.
-
Data Analysis: The percent inhibition of each kinase by GLL398 is calculated. Hits are typically defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
Visualizations
Caption: GLL398 binds to the estrogen receptor, leading to its degradation.
Caption: Experimental workflow for off-target identification and validation.
Caption: Troubleshooting logic for unexpected GLL398 cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: (E,E)-GLL398 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective estrogen receptor degrader (SERD), (E,E)-GLL398, in animal studies. The focus of this guide is to provide information relevant to minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2][3][4][5] Its primary mechanism of action is to bind to the estrogen receptor (ERα) and induce its degradation, thereby blocking estrogen signaling pathways that are critical for the growth of certain types of cancer, particularly ER-positive breast cancer.[4][5] The boron modification in GLL398 enhances its oral bioavailability compared to other SERDs.[4][6]
Q2: What are the known effective doses of GLL398 in preclinical animal models?
Efficacy studies in xenograft models of breast cancer have demonstrated anti-tumor activity at oral doses of 5 mg/kg and 20 mg/kg.[7] At these doses, significant tumor growth inhibition was observed.
Q3: Is there any specific toxicology data available for GLL398, such as LD50 or Maximum Tolerated Dose (MTD)?
As of the latest available information, specific lethal dose 50 (LD50) and maximum tolerated dose (MTD) values for this compound in various animal models have not been publicly disclosed in the reviewed literature. Toxicology studies are a critical component of drug development to establish a safety profile.[8][9][10]
Q4: What are the potential adverse effects to monitor for when using GLL398 in animal studies?
While specific adverse events for GLL398 are not detailed in the available literature, researchers should monitor for common side effects associated with other oral SERDs that have been evaluated in clinical trials. These can serve as a guide for what to potentially expect. Commonly reported adverse events for the oral SERD class include:
-
Gastrointestinal: Nausea, vomiting, diarrhea, decreased appetite[11][12][13]
-
Cardiovascular: Sinus bradycardia (slow heart rate) has been noted with some oral SERDs.[11][12]
-
Ocular: Photopsia (perceived flashes of light) has been reported for some compounds in this class.[12][14]
It is crucial to conduct thorough daily observations of the animals, including monitoring for changes in weight, food and water intake, activity levels, and any signs of distress.
Troubleshooting Guide: Managing Potential Toxicity
Issue 1: Observed signs of gastrointestinal distress (e.g., diarrhea, weight loss).
-
Possible Cause: On-target or off-target effects of GLL398.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of GLL398 to the next lower effective dose.
-
Formulation Optimization: Ensure the vehicle used for oral gavage is well-tolerated. Experiment with alternative, biocompatible vehicles if necessary. Nanoparticle-based formulations have been explored to reduce the toxicity of other drugs.[16]
-
Supportive Care: Provide supportive care as recommended by a veterinarian, which may include hydration and dietary adjustments.
-
Monitor: Closely monitor the animals' weight and hydration status.
-
Issue 2: Changes in cardiovascular or ocular parameters.
-
Possible Cause: Potential class-specific side effects of SERDs.
-
Troubleshooting Steps:
-
Specialized Monitoring: If feasible and ethically approved, incorporate specific monitoring for cardiovascular (e.g., heart rate) and ocular function into the study protocol, especially at higher doses or in longer-term studies.
-
Dose-Response Assessment: Determine if these effects are dose-dependent.
-
Consult Literature: Review the latest literature on oral SERDs for any new information on these potential toxicities and their management.
-
Data Summary
Table 1: Dosing of this compound in Preclinical Efficacy Studies
| Animal Model | Dosing Route | Dose (mg/kg) | Observed Effect | Reference |
| MCF-7 Xenograft | Oral Gavage | 5 | Tumor Growth Inhibition | [7] |
| MCF-7 Xenograft | Oral Gavage | 20 | Tumor Growth Inhibition | [7] |
| Patient-Derived Xenograft (PDX) with ER Y537S mutation | Oral Gavage | 5 | Tumor Growth Inhibition | [7] |
| Patient-Derived Xenograft (PDX) with ER Y537S mutation | Oral Gavage | 20 | Tumor Growth Inhibition | [7] |
Table 2: Common Adverse Events Observed with Oral SERDs (Class Effects)
| System Organ Class | Adverse Event | Severity |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Mostly Grade 1-2 |
| General | Fatigue, Asthenia | Mostly Grade 1-2 |
| Musculoskeletal | Arthralgia, Back Pain | Mostly Grade 1-2 |
| Cardiovascular | Bradycardia | Reported with some SERDs |
| Ocular | Photopsia | Reported with some SERDs |
| Hematological | Neutropenia, Anemia | Grade 3 or higher in some cases |
Note: This table represents a summary of potential class-effects and not specific data for GLL398.
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment Workflow
This protocol outlines a general workflow for assessing the toxicity of a novel compound like GLL398 in a rodent model.
-
Dose Range Finding Study:
-
Administer a wide range of GLL398 doses to a small number of animals.
-
Observe for acute signs of toxicity and mortality to determine a preliminary dose range.
-
-
Maximum Tolerated Dose (MTD) Study:
-
Administer escalating doses of GLL398 to groups of animals.
-
The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% loss of body weight.[17]
-
-
Repeat-Dose Toxicity Study:
-
Administer GLL398 daily for a specified period (e.g., 28 days) at doses up to the MTD.
-
Include a control group receiving the vehicle only.
-
Monitor animals daily for clinical signs of toxicity.
-
Collect blood samples at specified intervals for hematology and clinical chemistry analysis.
-
At the end of the study, perform a complete necropsy and histopathological examination of major organs.
-
Protocol 2: Efficacy Study in a Xenograft Model (Adapted from cited literature)
This protocol is based on the methodology described for GLL398 efficacy studies.[7]
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
-
Cell Implantation: Subcutaneously inject a suspension of ER-positive breast cancer cells (e.g., MCF-7) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size.
-
Randomization: Randomize animals into treatment groups (e.g., vehicle control, 5 mg/kg GLL398, 20 mg/kg GLL398).
-
Drug Administration: Administer GLL398 or vehicle daily via oral gavage.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of general health and toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound as a SERD.
Caption: A generalized workflow for preclinical in vivo toxicity studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. GLL398 - Immunomart [immunomart.com]
- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Self-assembling dendrimer nanodrug formulations for decreased hERG-related toxicity and enhanced therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of GLL398 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the oral bioavailability of GLL398 and its analogs. GLL398 is an orally bioavailable selective estrogen receptor degrader (SERD), and its analogs are being developed to further improve its therapeutic properties for treating endocrine-resistant breast cancer.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low oral bioavailability with our GLL398 analog in our initial animal studies. What are the common causes and how can we troubleshoot this?
A1: Low oral bioavailability of small molecules like GLL398 analogs can stem from several factors.[7][8] A systematic approach to troubleshooting is recommended:
-
Poor Aqueous Solubility: GLL398 and its analogs are often lipophilic, leading to poor solubility in the gastrointestinal tract. This is a primary reason for low oral bioavailability.[7][9][10][11]
-
Troubleshooting:
-
Formulation Strategies: Experiment with different formulation approaches such as creating amorphous solid dispersions, using lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), or micronization to increase the surface area for dissolution.[7][9]
-
Salt Forms: If your analog has ionizable groups, investigate the formation of different salt forms to improve solubility and dissolution rates.[9]
-
Excipient Screening: Screen a panel of pharmaceutically acceptable excipients (solubilizers, surfactants) to identify those that enhance the solubility of your compound.[10]
-
-
-
Low Permeability: The compound may not be efficiently transported across the intestinal epithelium.
-
Troubleshooting:
-
In Vitro Permeability Assays: Use a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of your analog. This will help you understand if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[12][13][14]
-
Structural Modifications: If efflux is high (high B-A/A-B ratio in the Caco-2 assay), consider medicinal chemistry approaches to modify the analog's structure to reduce its affinity for efflux transporters.
-
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[11]
-
Troubleshooting:
-
In Vitro Metabolic Stability: Assess the metabolic stability of your analog in liver microsomes or hepatocytes to determine its intrinsic clearance.
-
Structural Modifications: The boron-modification in GLL398 was a key strategy to improve its metabolic stability and oral bioavailability.[1][15][16] Consider similar bioisosteric replacements in your analogs to block sites of metabolism.
-
-
Q2: Our GLL398 analog shows promising results in vitro, but we are struggling with inconsistent plasma concentrations in our mouse pharmacokinetic studies. What could be the issue?
A2: Inconsistent plasma concentrations in vivo can be due to several experimental variables:
-
Dosing Formulation: The physical form of the drug administered can greatly impact its absorption.
-
Troubleshooting:
-
Vehicle Selection: Ensure the dosing vehicle is appropriate and consistent. For poorly soluble compounds, a suspension is often used. Ensure the suspension is homogenous and that the particle size is controlled.
-
Dose Administration: For oral gavage, ensure accurate and consistent delivery to the stomach. Improper technique can lead to variability.
-
-
-
Animal-to-Animal Variability: Physiological differences between animals can contribute to varied absorption.
-
Troubleshooting:
-
Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can affect drug absorption.
-
Group Size: Use a sufficient number of animals per group to obtain statistically meaningful data that accounts for individual variability.
-
-
-
Sample Collection and Processing: Errors in blood sampling and plasma preparation can introduce variability.
Q3: We are performing an in vitro ER degradation assay with our GLL398 analog and are not seeing a clear dose-dependent degradation of the estrogen receptor. What could be going wrong?
A3: An effective ER degradation assay requires careful optimization:
-
Cell Line: Ensure you are using an ER-positive breast cancer cell line, such as MCF-7.
-
Compound Stability: Verify the stability of your analog in the cell culture medium over the time course of the experiment.
-
Assay Duration and Concentration:
-
Troubleshooting:
-
Time Course: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation time for observing ER degradation.[19]
-
Dose Range: Use a wide range of concentrations for your analog to capture the full dose-response curve.
-
-
-
Western Blotting Technique: The detection method for ER levels is critical.
-
Troubleshooting:
-
Antibody Validation: Ensure your primary antibody for ERα is specific and validated for Western blotting.
-
Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Lysis Buffer: Use a lysis buffer with protease inhibitors to prevent protein degradation during sample preparation.[19]
-
-
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for GLL398 and a comparator compound, providing a baseline for the evaluation of new analogs.
Table 1: In Vitro Activity of GLL398
| Compound | ERα Binding IC50 (nM) | ERα Degradation IC50 (µM) in MCF-7 cells | Mutant ER (Y537S) Binding IC50 (nM) |
| GLL398 | 1.14[15][16][20] | 0.21[15][16] | 29.5[1][20] |
| Fulvestrant | N/A | N/A | 19.3[1] |
| AZD9496 | N/A | N/A | 14.8[1] |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Dosing)
| Compound | Dose (mg/kg) | AUC (µg·h/mL) |
| GLL398 | 10 | 36.9[15][16] |
| GW7604 | 10 | 3.35[15][16] |
Experimental Protocols
Western Blot Protocol for ERα Degradation
Objective: To quantify the degradation of ERα in MCF-7 cells following treatment with GLL398 analogs.
Methodology:
-
Cell Culture and Treatment:
-
Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GLL398 analog or vehicle control for a predetermined time (e.g., 24 hours).[19]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[19]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[19]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of GLL398 analogs and determine if they are substrates for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a monolayer.[13]
-
-
Monolayer Integrity Check:
-
Permeability Assay:
-
The assay is performed in two directions: apical to basolateral (A-B) to assess absorption, and basolateral to apical (B-A) to assess efflux.[12][14]
-
Add the GLL398 analog (at a specified concentration, e.g., 10 µM) to the donor chamber (apical for A-B, basolateral for B-A).
-
At specified time points (e.g., 2 hours), collect samples from the receiver chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the GLL398 analog in the collected samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests active efflux.[14]
-
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of GLL398 analogs after oral administration.
Methodology:
-
Animal Dosing:
-
Fast the mice overnight before dosing.
-
Administer the GLL398 analog at a specific dose via oral gavage. The compound should be formulated in a suitable vehicle.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Serial bleeding from a single mouse is preferred to reduce animal usage and inter-animal variability.[17]
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of the GLL398 analog in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Visualizations
Caption: Estrogen Receptor Signaling and Inhibition by GLL398 Analogs.
Caption: Experimental Workflow for Enhancing Oral Bioavailability.
References
- 1. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 9. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. altusformulation.com [altusformulation.com]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing GLL398 Resistance in Long-Term Treatment Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing GLL398 resistance in long-term cancer treatment models.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with GLL398, particularly in the context of developing and characterizing resistance.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent GLL398 Potency (Variable IC50 values) | GLL398 Degradation: GLL398, like many small molecules, may be unstable in solution over time, especially when stored improperly or subjected to freeze-thaw cycles. Some components of cell culture media can also affect drug stability.[1][2][3] | - Prepare fresh stock solutions of GLL398 in a suitable solvent (e.g., DMSO) for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage and at -20°C for short-term storage. - Minimize exposure of GLL398-containing media to light.[3] |
| Cell Culture Conditions: Variations in cell density, passage number, and serum batches can influence cellular response to GLL398. | - Maintain a consistent cell seeding density and passage number for all experiments. - Use a single, pre-tested lot of serum for a series of experiments. - Regularly test cell lines for mycoplasma contamination. | |
| Reduced or No ERα Degradation Observed After GLL398 Treatment | Suboptimal GLL398 Concentration or Treatment Duration: The concentration of GLL398 may be too low, or the treatment time too short to induce measurable ERα degradation. | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration for ERα degradation in your specific cell line.[4] |
| Inefficient Protein Extraction or Detection: Incomplete cell lysis or issues with the Western blot protocol can lead to inaccurate assessment of ERα levels. | - Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. - Ensure complete cell lysis by sonication or other appropriate methods. - Validate the primary antibody against ERα and use an appropriate secondary antibody.[4][5] | |
| Unexpected Cell Viability in GLL398-Resistant Clones | Development of Bypass Signaling Pathways: Resistant cells may have activated alternative signaling pathways (e.g., PI3K/AKT/mTOR, MAPK) to promote survival and proliferation, rendering them less dependent on the ER pathway.[6] | - Investigate the activation status of key proteins in bypass pathways using techniques like Western blotting or phospho-protein arrays. - Consider combination therapies that target both the ER and the identified bypass pathway. |
| Emergence of Clonal Heterogeneity: The resistant population may consist of a mix of cells with different resistance mechanisms. | - Perform single-cell cloning to isolate and characterize individual resistant clones. - Analyze the molecular profiles of different clones to identify distinct resistance mechanisms. | |
| Difficulty in Generating GLL398-Resistant Cell Lines | Inappropriate GLL398 Dosing Strategy: Continuous exposure to a high concentration of GLL398 may be too toxic, while a concentration that is too low may not provide sufficient selective pressure. | - Employ a dose-escalation strategy, starting with a concentration around the IC50 and gradually increasing it as cells adapt.[7] - Alternatively, use a pulsatile dosing regimen where cells are exposed to a high concentration of GLL398 for a short period, followed by a recovery phase. |
| Slow Development of Resistance: Acquired drug resistance is a gradual process that can take several months to establish. | - Be patient and continue the selection process for an extended period. - Regularly monitor the IC50 of the cell population to track the development of resistance. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of GLL398?
GLL398 is an orally bioavailable selective estrogen receptor degrader (SERD).[8][9][10] It functions by binding to the estrogen receptor (ERα), which not only blocks its function as a transcription factor but also induces its degradation by the proteasome.[8][10] This dual action makes it effective in treating estrogen receptor-positive (ER+) breast cancers, including those with certain ESR1 mutations that confer resistance to other endocrine therapies like tamoxifen.[8][9]
2. What are the potential mechanisms of acquired resistance to GLL398?
While specific resistance mechanisms to GLL398 are still under investigation, based on what is known about other SERDs, potential mechanisms include:
-
Alterations in ERα: Although GLL398 is designed to be effective against some ESR1 mutations, novel mutations or other alterations in the ERα protein could emerge that prevent GLL398 binding or degradation.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote cell survival and proliferation independently of the ER pathway. Key bypass pathways implicated in endocrine resistance include the PI3K/AKT/mTOR and MAPK/ERK pathways.[6]
-
Changes in the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance through various mechanisms, including the secretion of growth factors that activate bypass pathways.
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps or altered drug metabolism could reduce the intracellular concentration of GLL398.[11]
3. How can I confirm that my cell line has developed resistance to GLL398?
Resistance to GLL398 can be confirmed by the following:
-
Increased IC50 Value: A significant increase (typically 3-fold or higher) in the half-maximal inhibitory concentration (IC50) of GLL398 in the resistant cell line compared to the parental, sensitive cell line.
-
Reduced ERα Degradation: A diminished ability of GLL398 to induce ERα degradation in the resistant cells, as measured by Western blot.
-
Restored ER Transcriptional Activity: In the presence of GLL398, resistant cells may show a restoration of ER-mediated gene transcription, which can be assessed using an ERE-luciferase reporter assay.[12][13][14][15]
4. What are some key experiments to characterize GLL398-resistant cell lines?
-
Cell Viability Assays: To determine and compare the IC50 values of GLL398 in sensitive and resistant cell lines.
-
Western Blotting: To assess the levels of ERα and the phosphorylation status of key proteins in bypass signaling pathways (e.g., p-AKT, p-ERK).[4][5][16][17][18]
-
ERE-Luciferase Reporter Assay: To measure the effect of GLL398 on ER transcriptional activity.[12][13][14][15][19]
-
RNA Sequencing (RNA-seq): To identify global changes in gene expression that may contribute to resistance.
-
Whole-Exome Sequencing (WES): To identify potential mutations in ESR1 or other genes that may be responsible for resistance.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation
This protocol outlines the steps to assess the degradation of ERα in response to GLL398 treatment.
Materials:
-
GLL398
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of GLL398 (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle control.
-
Protocol 2: ERE-Luciferase Reporter Assay
This protocol describes how to measure the effect of GLL398 on ER transcriptional activity using an estrogen response element (ERE)-driven luciferase reporter.[12][13][14][15][19]
Materials:
-
GLL398
-
ER+ breast cancer cell lines
-
ERE-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate.
-
The next day, co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of GLL398 (e.g., 0, 1, 10, 100 nM) with and without an ER agonist like 17β-estradiol (E2).
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Visualizations
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]
- 6. Emerging opportunities to treat drug-resistant breast cancer: Discovery of novel small-molecule inhibitors against different targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug adapted Breast Cancer Cell lines as models of acquired resistance - Kent Academic Repository [kar.kent.ac.uk]
- 8. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lineage‐specific mechanisms and drivers of breast cancer chemoresistance revealed by 3D biomimetic culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Aryl Hydrocarbon Receptor Mediates Degradation of Estrogen Receptor α through Activation of Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Technical Support Center: Refining Western Blot Protocol for GLL398-Induced ER Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Western blot protocols for studying GLL398-induced estrogen receptor (ER) degradation.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during Western blot analysis of GLL398-mediated ER degradation.
Frequently Asked Questions (FAQs)
-
What is GLL398 and how does it induce ER degradation? GLL398 is a potent, orally bioavailable selective estrogen receptor degrader (SERD).[1] It is a boron-modified analog of GW5638.[2][3] GLL398 functions by binding to the estrogen receptor, which likely induces a conformational change that targets the receptor for proteasomal degradation. This leads to a reduction in the total cellular levels of ERα. GLL398 has shown efficacy in blocking tumor growth in xenograft models of breast cancer, including those resistant to tamoxifen or harboring ER mutations like Y537S.[2][3][4]
-
Which cell lines are suitable for studying GLL398-induced ER degradation? MCF-7 and T47D breast cancer cell lines, which are ER-positive, are commonly used to study the effects of ER degraders.[5] Research has shown GLL398 to be effective in MCF-7 xenograft models.[2][3][4]
-
What is the expected molecular weight of the ERα protein band on a Western blot? The full-length human estrogen receptor alpha (ERα) has a predicted molecular weight of approximately 66 kDa. However, post-translational modifications can cause it to migrate slightly differently on an SDS-PAGE gel.
-
How can I be sure that the observed decrease in ER levels is due to degradation and not reduced protein synthesis? To confirm that GLL398 induces degradation rather than inhibiting synthesis, a cycloheximide (CHX) chase experiment can be performed. CHX inhibits protein synthesis, allowing you to monitor the decay of existing ER protein over time in the presence and absence of GLL398. A faster disappearance of the ER band in the presence of GLL398 would indicate induced degradation.
Troubleshooting Common Western Blot Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak ER Signal | Insufficient protein loading. | Ensure you are loading an adequate amount of total protein (typically 20-30 µg of whole-cell extract).[6] For less abundant proteins, you may need to load more.[6][7] |
| Low ER expression in the chosen cell line. | Confirm ER expression levels in your cell line using positive controls or by consulting resources like The Human Protein Atlas.[6][8] | |
| Inefficient protein extraction. | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[6][9] Sonication may be necessary for nuclear proteins.[9] | |
| Suboptimal antibody concentration. | Titrate your primary and secondary antibodies to determine the optimal working concentration.[8][10] | |
| Incompatible primary and secondary antibodies. | Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[8] | |
| Poor transfer of ER protein to the membrane. | For larger proteins like ER, consider a wet transfer method, which is generally more efficient than semi-dry.[9] You can also decrease the methanol percentage in the transfer buffer and increase the transfer time.[6] | |
| High Background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, as some antibodies work better with a specific blocker).[6][9] |
| Antibody concentration is too high. | Reduce the concentration of your primary and/or secondary antibodies.[11] | |
| Inadequate washing. | Increase the number and duration of washes. You can also increase the detergent concentration (e.g., Tween-20) in your wash buffer.[10][12] | |
| Membrane dried out. | Ensure the membrane remains hydrated throughout the incubation and washing steps.[11] | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a well-validated antibody specific for ERα. Run a negative control (e.g., lysate from an ER-negative cell line) to check for non-specific binding.[13] |
| Protein degradation. | Use fresh samples and consistently add protease inhibitors to your lysis buffer.[6][11][13] Degradation can lead to smaller, non-specific bands. | |
| Too much protein loaded. | Overloading the gel can lead to "ghost bands" and non-specific antibody binding.[13] Try loading less protein.[6] | |
| Analyte aggregation. | Insufficient reduction of protein samples can lead to dimers or multimers. Consider increasing the concentration of the reducing agent (e.g., DTT or β-mercaptoethanol) in your sample buffer.[13] | |
| Uneven or "Smiling" Bands | Gel polymerization issues. | If you are pouring your own gels, ensure they polymerize evenly. Using pre-cast gels can improve consistency.[11] |
| High voltage during electrophoresis. | Reduce the voltage during the SDS-PAGE run. Running the gel on ice can also help dissipate heat and prevent smiling.[11][12] | |
| Overloading of sample. | Load a smaller volume or lower concentration of your protein sample.[11] |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of GLL398-Induced ER Degradation
This protocol provides a step-by-step guide for assessing the degradation of ERα in response to GLL398 treatment.
1. Cell Culture and Treatment:
- Plate ER-positive breast cancer cells (e.g., MCF-7) at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with varying concentrations of GLL398 (e.g., 0.1, 1, 10, 100 nM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation:
- Normalize the protein concentration for all samples with lysis buffer.
- Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
- Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE:
- Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel.
- Include a pre-stained protein ladder to monitor migration.
- Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
6. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- A wet transfer at 100 V for 90 minutes at 4°C is recommended for a protein of the size of ERα.
7. Blocking:
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
8. Antibody Incubation:
- Incubate the membrane with a primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
9. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
10. Analysis:
- Quantify the band intensity using densitometry software.
- Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Data Presentation
Table 1: Dose-Dependent Effect of GLL398 on ERα Protein Levels
| GLL398 Concentration (nM) | Treatment Duration (hours) | Normalized ERα Expression (Relative to Vehicle) |
| 0 (Vehicle) | 24 | 1.00 |
| 0.1 | 24 | Data to be filled by user |
| 1 | 24 | Data to be filled by user |
| 10 | 24 | Data to be filled by user |
| 100 | 24 | Data to be filled by user |
Table 2: Time-Course of GLL398-Induced ERα Degradation
| GLL398 Concentration (nM) | Treatment Duration (hours) | Normalized ERα Expression (Relative to Vehicle) |
| 10 | 0 | 1.00 |
| 10 | 4 | Data to be filled by user |
| 10 | 8 | Data to be filled by user |
| 10 | 16 | Data to be filled by user |
| 10 | 24 | Data to be filled by user |
Visualizations
Caption: GLL398-induced ER degradation pathway.
Caption: Western blot workflow for ER degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. biocompare.com [biocompare.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. How To Optimize Your Western Blot | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 13. assaygenie.com [assaygenie.com]
Validation & Comparative
A Head-to-Head In Vivo Comparison: The Oral SERD (E,E)-GLL398 Versus Injectable Fulvestrant
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at Two Potent Estrogen Receptor Degraders in Preclinical Breast Cancer Models.
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, Selective Estrogen Receptor Degraders (SERDs) represent a cornerstone of treatment, particularly in the context of resistance to other hormonal agents. Fulvestrant, the first-in-class injectable SERD, has long been the clinical standard. However, the development of orally bioavailable SERDs, such as (E,E)-GLL398, presents a promising alternative, potentially offering improved patient convenience and different pharmacokinetic profiles. This guide provides a detailed in vivo comparison of this compound and fulvestrant, drawing upon available preclinical data to inform researchers and drug development professionals.
Mechanism of Action: A Shared Path to ER Degradation
Both this compound and fulvestrant are classified as SERDs. Their primary mechanism of action is to bind to the estrogen receptor (ER), inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome. This degradation of the ER effectively abrogates estrogen-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells. This shared mechanism underscores their utility in treating hormone-sensitive breast cancers.
dot
Caption: Mechanism of SERDs.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies utilizing xenograft models of human breast cancer are critical for evaluating the in vivo efficacy of novel therapeutics. Both this compound and fulvestrant have demonstrated significant tumor growth inhibition in such models.
This compound in an MCF-7 Xenograft Model
In a study involving nude mice bearing MCF-7 xenografts, orally administered this compound demonstrated dose-dependent inhibition of tumor growth. Daily oral gavage of GLL398 for three weeks resulted in a significant reduction in tumor volume compared to the vehicle control group.
Fulvestrant in Xenograft Models
Fulvestrant has been extensively evaluated in various xenograft models and is often used as a benchmark for new oral SERDs.[1][2] In preclinical studies, fulvestrant is typically administered via subcutaneous injection.[1] A clinically relevant dose of 25 mg/kg weekly has been shown to achieve antitumor efficacy comparable to the historically used 200 mg/kg dose in mice.[3]
Table 1: Summary of In Vivo Efficacy Data
| Parameter | This compound | Fulvestrant | Reference |
| Animal Model | Nude mice with MCF-7 xenografts | Nude mice with various breast cancer xenografts | [4] |
| Dosing Regimen | Daily oral gavage (5 and 20 mg/kg) | Weekly subcutaneous injection (e.g., 25 mg/kg) | [3][4] |
| Efficacy | Potent, dose-dependent tumor growth inhibition | Significant tumor growth inhibition | [3][4] |
Note: A direct head-to-head in vivo comparison under identical experimental conditions has not been reported in the reviewed literature. The data presented is a compilation from separate studies and should be interpreted with caution.
Pharmacokinetic Profiles: Oral Bioavailability vs. Intramuscular Depot
A key differentiator between this compound and fulvestrant is their route of administration and resulting pharmacokinetic profiles.
This compound , as a boron-modified analog of GW5638, was specifically designed for improved oral bioavailability.[4] Studies have shown that it is orally efficacious, suggesting it can achieve therapeutic concentrations in the plasma and tumor tissue following oral administration.[4]
Fulvestrant , on the other hand, has poor oral bioavailability and is administered as an intramuscular injection, which forms a depot for slow release.[4][5] This results in a prolonged time to reach steady-state concentrations. The development of oral SERDs like GLL398 aims to overcome this limitation.[5]
Table 2: Comparative Pharmacokinetic and Physicochemical Properties
| Property | This compound | Fulvestrant | Reference |
| Administration Route | Oral | Intramuscular/Subcutaneous | [4][5] |
| Bioavailability | Orally bioavailable | Poor oral bioavailability | [4][5] |
| ER Binding Affinity (IC50) | 1.14 nM (WT ER), 29.5 nM (Y537S mutant ER) | 19.3 nM (Y537S mutant ER) | [6] |
Experimental Protocols: A Comparative Overview
To provide a framework for a direct comparative in vivo study, the following section outlines the key methodologies for evaluating this compound and fulvestrant in a xenograft model.
Animal Models
-
MCF-7 Xenograft Model: Human MCF-7 breast cancer cells, which are ER-positive, are injected subcutaneously into the flank of ovariectomized female immunodeficient mice (e.g., nude or NSG mice). Estrogen supplementation (e.g., estradiol pellets) is required to support initial tumor growth.
-
Patient-Derived Xenograft (PDX) Model: Tumor fragments from a patient's breast cancer are implanted subcutaneously into immunodeficient mice. PDX models are considered to better recapitulate the heterogeneity of human tumors.
Drug Administration
-
This compound: Administered via oral gavage. The compound is typically formulated in a vehicle suitable for oral administration, such as a solution or suspension.
-
Fulvestrant: Administered via subcutaneous injection. Fulvestrant is usually formulated in an oil-based vehicle for sustained release.
Efficacy Assessment
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Survival Analysis: In some studies, overall survival of the animals can be monitored as a primary endpoint.
Pharmacokinetic Analysis
-
Blood samples are collected at various time points after drug administration to determine the plasma concentration of the drug and its metabolites using methods like LC-MS/MS.
Toxicity Assessment
-
Animal body weight is monitored regularly as an indicator of general health.
-
At the end of the study, major organs can be collected for histopathological analysis to assess for any drug-related toxicities.
dot
Caption: In Vivo Workflow.
Conclusion and Future Directions
References
- 1. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of (E,E)-GLL398 Efficacy in Estrogen Receptor-Positive Breast Cancer
(E,E)-GLL398 (GLL398) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated significant preclinical efficacy in estrogen receptor-positive (ER+) breast cancer models. This guide provides a comprehensive comparison of GLL398's performance against other endocrine therapies, supported by experimental data, for researchers, scientists, and drug development professionals. As a SERD, the therapeutic action of GLL398 is contingent on the presence of the estrogen receptor. Consequently, its efficacy has been evaluated in ER+ breast cancer subtypes, including those with acquired resistance to other endocrine therapies. There is currently no available data on the efficacy of GLL398 in HER2-enriched or triple-negative breast cancer subtypes, as these cancers lack the drug's molecular target.
Efficacy and Potency: GLL398 vs. Other SERDs
GLL398 has been shown to be a potent binder to both wild-type and mutant estrogen receptors, a key feature for overcoming acquired resistance in ER+ breast cancer. The following tables summarize the in vitro binding affinity and in vivo efficacy of GLL398 in comparison to other SERDs.
Table 1: In Vitro Binding Affinity of SERDs to Estrogen Receptor α (ERα)
| Compound | ERα Target | IC50 (nM) | Reference |
| This compound | Wild-Type | 1.14 | [1] |
| This compound | Y537S Mutant | 29.5 | [1] |
| Fulvestrant | Wild-Type | ~0.29 | [2] |
| Elacestrant | Wild-Type | 48 | [3] |
Table 2: In Vivo Efficacy of GLL398 in ER+ Breast Cancer Xenograft Models
| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft | This compound | 5 mg/kg, oral, daily | Significant inhibition | [4] |
| MCF-7 Xenograft | This compound | 20 mg/kg, oral, daily | Potent inhibition | [4] |
| WHIM20 PDX (Y537S mutant) | This compound | 5 mg/kg, oral, daily | Complete block of tumor growth | [4] |
| WHIM20 PDX (Y537S mutant) | This compound | 20 mg/kg, oral, daily | Complete block of tumor growth | [4] |
| MCF-7 Xenograft | Fulvestrant | Single injection | Complete block for at least 4 weeks | [2] |
| Multiple PDX models | Elacestrant | Not specified | Significant inhibition | [5][6][7] |
Mechanism of Action: Estrogen Receptor Signaling Pathway
GLL398 functions by binding to the estrogen receptor, leading to its degradation. This action blocks both ligand-dependent and ligand-independent activation of the estrogen receptor signaling pathway, which is a key driver of proliferation in ER+ breast cancer.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Xenograft Efficacy Studies
The in vivo efficacy of GLL398 was evaluated in both cell line-derived xenograft (MCF-7) and patient-derived xenograft (PDX) models of ER+ breast cancer.[4]
1. Animal Models:
-
Female nude mice are used for these studies.[8]
-
For MCF-7 xenografts, which are estrogen-dependent, mice are supplemented with estrogen-releasing pellets.[9]
2. Tumor Cell Implantation:
-
MCF-7 Xenograft: MCF-7 cells are harvested from culture and injected subcutaneously into the flank of the mice.[10]
-
Patient-Derived Xenograft (PDX): Tumor fragments from a patient's tumor (e.g., WHIM20 model with Y537S ESR1 mutation) are surgically implanted into the mice.[4]
3. Treatment:
-
Once tumors reach a palpable size (e.g., ~150 mm³), mice are randomized into treatment and control groups.[10]
-
GLL398 is administered orally by gavage, typically on a daily schedule.[4]
-
The vehicle control group receives the formulation without the active drug.
-
Other treatment arms can include comparator drugs like fulvestrant, administered via injection.[2]
4. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[9][11]
-
Animal body weight and general health are monitored to assess toxicity.
-
At the end of the study (e.g., after 3-4 weeks of treatment), mice are euthanized, and tumors are excised for further analysis, such as Western blotting to confirm ER degradation.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. integrativestudies.com [integrativestudies.com]
- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oral SERDs: GLL398 vs. AZD9496
For Researchers, Scientists, and Drug Development Professionals
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the development of orally bioavailable selective estrogen receptor degraders (SERDs) represents a significant advancement over the intramuscular administration of fulvestrant. These next-generation agents aim to provide improved pharmacokinetic properties, enhanced patient convenience, and potent activity against both wild-type and mutant forms of the estrogen receptor. This guide provides a detailed, data-driven comparison of two such investigational oral SERDs: GLL398 and AZD9496.
Both GLL398 and AZD9496 are potent, nonsteroidal small molecules designed to bind to the estrogen receptor and induce its degradation, thereby blocking ER-mediated signaling pathways that drive tumor growth. Their efficacy has been demonstrated in various preclinical models, including those harboring ESR1 mutations that confer resistance to traditional endocrine therapies. This comparison summarizes the available preclinical data for these two compounds, focusing on their mechanism of action, in vitro and in vivo performance, and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting the Estrogen Receptor Signaling Pathway
GLL398 and AZD9496 exert their anti-tumor effects by disrupting the estrogen receptor signaling pathway. As SERDs, they not only antagonize the binding of estradiol to the estrogen receptor but also induce a conformational change in the receptor protein, leading to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action effectively abrogates both ligand-dependent and ligand-independent ER signaling, which is crucial in the context of ESR1 mutations that can render the receptor constitutively active.
Comparative Preclinical Data
The following tables summarize the available quantitative data for GLL398 and AZD9496. It is important to note that while some data allows for direct comparison, other data points are derived from separate studies and may not be directly comparable due to differing experimental conditions.
In Vitro Activity
| Parameter | GLL398 | AZD9496 | Reference | Notes |
| ERα Binding Affinity (IC50) | 1.14 nM | 0.82 nM | [1][2] | Data from separate studies. |
| ERα (Y537S Mutant) Binding Affinity (IC50) | 29.5 nM | 14.8 nM | [3] | Head-to-head comparison. |
| ERα Degradation (IC50 in MCF-7 cells) | 0.21 µM | 0.14 nM | [1][4] | Data from separate studies; note the unit difference. |
| Cell Proliferation Inhibition (IC50 in MCF-7 cells) | ~3.4 nM | Not explicitly stated in similar format | [1] | GLL398 data is for its active metabolite, GW7604, which GLL398 is designed to mimic. |
Disclaimer: Direct comparison of data from different studies should be done with caution due to potential variations in experimental protocols and conditions.
In Vivo Efficacy in Xenograft Models
| Model | Compound | Dosing | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft | GLL398 | 5 mg/kg, oral, daily | Potent inhibition of tumor growth | [3] |
| MCF-7 Xenograft | AZD9496 | 0.5 mg/kg, oral, daily | Significant tumor growth inhibition | [5] |
| Patient-Derived Xenograft (PDX) with ERY537S | GLL398 | 5 mg/kg, oral, daily | Near complete growth inhibition | [3] |
| Patient-Derived Xenograft (PDX) with ERD538G | AZD9496 | Not explicitly stated | Inhibited tumor growth | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of GLL398 and AZD9496.
LanthaScreen® TR-FRET ERα Competitive Binding Assay
This assay is utilized to determine the binding affinity of compounds to the estrogen receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer [mdpi.com]
- 3. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of AZD9496 and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
(E,E)-GLL398: A Comparative Analysis of Estrogen Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective estrogen receptor degrader (SERD), (E,E)-GLL398, focusing on its selectivity for estrogen receptors. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential applications.
This compound is a potent and orally bioavailable SERD that demonstrates high binding affinity for the estrogen receptor alpha (ERα) [1][2][3][4]. Its efficacy extends to clinically relevant mutant forms of ERα, such as ERα Y537S, which is associated with acquired resistance to endocrine therapies[2][5]. However, a comprehensive evaluation of its selectivity necessitates a direct comparison of its binding affinities for both ERα and estrogen receptor beta (ERβ). Despite extensive searches of available scientific literature, the specific binding affinity of this compound for ERβ has not been publicly reported. This data gap currently prevents the calculation of a precise ERα/ERβ selectivity ratio.
Comparative Binding Affinity
The table below summarizes the available binding affinity data for this compound and other relevant SERDs against wild-type and mutant ERα.
| Compound | ERα IC50 (nM) | ERα Y537S IC50 (nM) | ERβ IC50 (nM) | ERα/ERβ Selectivity Ratio |
| This compound | 1.14 [1][6] | 29.5 [2] | Data not available | Not determinable |
| Fulvestrant | 0.8[2] | 19.3[2] | Data not available in cited sources | Not determinable |
| AZD9496 | Data not available in cited sources | 14.8[2] | Data not available in cited sources | Not determinable |
| GW7604 | 13.8[6] | Data not available | Data not available | Not determinable |
Mechanism of Action: Estrogen Receptor Degradation
As a SERD, this compound functions by binding to the estrogen receptor, inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting downstream estrogen-dependent signaling pathways that are critical for the proliferation of hormone receptor-positive cancer cells[2]. The degradation of the receptor is a key mechanism of action for SERDs and is particularly important in the context of resistance mutations that can render other endocrine therapies ineffective[2].
Caption: General signaling pathway of SERDs like this compound.
Experimental Protocols
The binding affinity of this compound to ERα and the ERα Y537S mutant was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay[6].
TR-FRET Competitive Binding Assay Protocol
This assay measures the ability of a test compound to compete with a fluorescently labeled estrogen ligand (tracer) for binding to the estrogen receptor.
Materials:
-
Estrogen Receptor: Recombinant human ERα or ERα Y537S.
-
Fluorescent Tracer: A ligand for the estrogen receptor labeled with a FRET acceptor fluorophore.
-
Antibody: An antibody specific to the estrogen receptor labeled with a FRET donor fluorophore (e.g., a lanthanide like Terbium or Europium).
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: A buffer solution optimized for the binding reaction.
-
Microplates: Low-volume, black microplates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader capable of TR-FRET measurements.
Methodology:
-
Reaction Setup: The estrogen receptor, the fluorescent tracer, and the donor-labeled antibody are combined in the assay buffer.
-
Compound Addition: Serial dilutions of the test compound are added to the reaction mixture. A control with no test compound is also prepared.
-
Incubation: The reaction is incubated at room temperature to allow the binding to reach equilibrium.
-
FRET Measurement: The plate is read in a TR-FRET capable plate reader. The donor fluorophore is excited at its specific wavelength, and the emission from both the donor and the acceptor fluorophores is measured after a time delay.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. In the absence of a competitor, the tracer binds to the receptor, bringing the donor and acceptor fluorophores into close proximity and resulting in a high FRET signal. In the presence of a competing compound, the tracer is displaced, leading to a decrease in the FRET signal. The IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding, is determined by plotting the FRET ratio against the log of the compound concentration.
Caption: Experimental workflow for the TR-FRET binding assay.
Conclusion
This compound is a potent selective estrogen receptor degrader with high affinity for ERα and the clinically relevant Y537S mutant. Its oral bioavailability makes it a promising candidate for further investigation. However, the lack of publicly available data on its binding affinity for ERβ is a significant knowledge gap. This information is crucial for a complete understanding of its selectivity profile and for comparing it comprehensively with other estrogen receptor modulators. Further studies are required to elucidate the ERβ binding affinity of this compound and to explore its specific downstream signaling effects beyond ERα degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Effect of GLL398 on Downstream ER Target Genes
For researchers and drug development professionals investigating novel therapies for estrogen receptor-positive (ER+) cancers, understanding the molecular impact of new compounds is paramount. This guide provides a comparative framework for validating the effect of GLL398, an oral selective estrogen receptor degrader (SERD), on downstream ER target genes. Its performance is contrasted with other notable SERDs, fulvestrant and AZD9496, supported by experimental data and detailed protocols.
Executive Summary
GLL398 is a potent, orally bioavailable SERD that effectively degrades the estrogen receptor, including clinically relevant mutant forms. While direct head-to-head comparative studies on its specific effects on downstream ER target gene expression are not extensively published, this guide synthesizes available data to provide a comprehensive overview. The primary mechanism of action for GLL398 and other SERDs is to bind to the ER, induce a conformational change, and trigger its degradation, thereby inhibiting the transcription of ER-responsive genes that drive tumor growth. This guide presents a comparison of binding affinities and the known effects of these SERDs on key ER target genes, alongside detailed experimental protocols for validation.
Data Presentation: Quantitative Comparison of SERDs
The following table summarizes the available quantitative data for GLL398, fulvestrant, and AZD9496. It is important to note that the data on downstream target gene modulation for GLL398 is not as extensively characterized in publicly available literature as it is for fulvestrant and AZD9496. Therefore, a direct quantitative comparison of the effect on specific gene expression is limited.
| Parameter | GLL398 | Fulvestrant | AZD9496 |
| ERα Binding Affinity (IC50, nM) | 1.14 (Wild-Type)[1], 29.5 (Y537S Mutant)[1][2] | ~0.8 (Wild-Type), ~19.3 (Y537S Mutant) | ~14.8 (Y537S Mutant) |
| Effect on ER Protein Levels | Potent degradation in MCF-7 cells[1] | Significant downregulation in breast cancer cells and xenografts | Potent downregulation in breast cancer cells and xenografts |
| Effect on Progesterone Receptor (PGR) Expression | Data not available | Significant decrease in mRNA and protein levels | Significant decrease in mRNA and protein levels |
| Effect on GREB1 Expression | Data not available | Downregulation of expression | Significant reduction in transcript levels |
| Effect on TFF1 (pS2) Expression | Data not available | Downregulation of expression | Significant reduction in transcript levels |
Signaling Pathway and Mechanism of Action
Selective Estrogen Receptor Degraders (SERDs) like GLL398, fulvestrant, and AZD9496 represent a targeted therapeutic strategy for ER+ breast cancers. Their mechanism centers on the complete antagonism and subsequent degradation of the estrogen receptor, which contrasts with selective estrogen receptor modulators (SERMs) that can have mixed agonist/antagonist effects.
Caption: Mechanism of Action of SERDs.
Experimental Workflow for Validation
To validate the effect of a SERD like GLL398 on downstream ER target genes, a systematic experimental workflow is essential. This typically involves treating ER+ breast cancer cell lines with the compound and then measuring changes in gene and protein expression.
Caption: Experimental Workflow for SERD Validation.
Experimental Protocols
Real-Time Quantitative PCR (RT-qPCR) for ER Target Gene Expression
Objective: To quantify the mRNA expression levels of ER target genes (e.g., PGR, GREB1, TFF1) in breast cancer cells following treatment with SERDs.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
GLL398, Fulvestrant, AZD9496, and vehicle control (e.g., DMSO)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for target genes (PGR, GREB1, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat the cells with various concentrations of GLL398, fulvestrant, AZD9496, or vehicle control for the desired time points (e.g., 24, 48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for ERα and Downstream Target Protein Expression
Objective: To assess the protein levels of ERα and downstream targets like the progesterone receptor (PR) after SERD treatment.
Materials:
-
Treated cell pellets from the above experiment.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-ERα, anti-PR, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's band intensity to the loading control (GAPDH or β-actin).
Conclusion
GLL398 is a promising oral SERD with high affinity for the estrogen receptor. While direct comparative data on its modulation of specific downstream ER target genes like PGR, GREB1, and TFF1 is currently limited in the public domain, the provided experimental framework allows for a robust validation of its efficacy. By employing the detailed RT-qPCR and Western blotting protocols, researchers can generate the necessary quantitative data to compare GLL398's performance against established SERDs like fulvestrant and other oral alternatives such as AZD9496. Such studies will be crucial in further elucidating the therapeutic potential of GLL398 in the treatment of ER+ breast cancer.
References
A Comparative Guide to GLL398: Efficacy in Wild-Type vs. Mutant Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of GLL398, a novel selective estrogen receptor degrader (SERD), focusing on its efficacy against both wild-type (WT) and mutant estrogen receptors (ER). Acquired mutations in the estrogen receptor alpha gene (ESR1), particularly in the ligand-binding domain, are a significant clinical challenge, driving resistance to standard endocrine therapies. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and provides visual representations of signaling pathways and experimental workflows to aid in the understanding and evaluation of GLL398 as a potential therapeutic agent.
Executive Summary
GLL398 is an orally bioavailable SERD designed to overcome the limitations of existing endocrine therapies. It exhibits a dual mechanism of action by competitively antagonizing the estrogen receptor and promoting its degradation. Preclinical studies have demonstrated that GLL398 is effective against both wild-type ER and clinically relevant mutant forms, such as Y537S and D538G, which are associated with acquired resistance to aromatase inhibitors and tamoxifen. This guide presents a comparative analysis of GLL398's performance against other SERDs, including fulvestrant and elacestrant, providing valuable insights for researchers and drug development professionals in the field of oncology.
Data Presentation: Quantitative Comparison of GLL398 and Other SERDs
The following tables summarize the available quantitative data for GLL398 and comparator compounds, highlighting their binding affinities, degradation potencies, and anti-proliferative effects on breast cancer cells expressing wild-type and mutant estrogen receptors.
Table 1: Comparative Estrogen Receptor α (ERα) Binding Affinity (IC50, nM)
| Compound | Wild-Type ERα | Y537S Mutant ERα | D538G Mutant ERα | Reference(s) |
| GLL398 | 1.14 | 29.5 | Data not available | [1][2] |
| Fulvestrant | ~0.8 | 19.3 | Data not available | [1] |
| AZD9496 | Data not available | 14.8 | Data not available | [1] |
| Elacestrant | Data not available | Data not available | Data not available | |
| 4-hydroxytamoxifen | Reduced affinity | Reduced affinity | Reduced affinity | [3] |
Table 2: Comparative ERα Degradation Potency (DC50, nM)
| Compound | Cell Line | ERα Status | DC50 (nM) | Reference(s) |
| GLL398 (as Giredestrant) | MCF-7 | Wild-Type | 0.06 | [4] |
| GLL398 (as Giredestrant) | MCF-7 | Y537S Mutant | 0.17 | [4] |
| Fulvestrant | MCF-7 | Wild-Type | 0.44 | [4] |
| Fulvestrant | MCF-7 | Y537S Mutant | 0.66 | [4] |
| Fulvestrant | MCF7-D538G | D538G Mutant | Effective degradation | [5] |
| Elacestrant | Various | Wild-Type & Mutant | Effective degradation | [6] |
Note: Giredestrant is a closely related compound to GLL398, and its data is used here as a surrogate in the absence of specific DC50 values for GLL398.
Table 3: Comparative Anti-proliferative Activity (GI50/IC50, nM)
| Compound | Cell Line | ERα Status | GI50/IC50 (nM) | Reference(s) |
| GLL398 | MCF-7 | Wild-Type | Data not available | |
| GLL398 | T47D-Y537S | Y537S Mutant | Data not available | |
| GLL398 | MCF-7-D538G | D538G Mutant | Data not available | |
| Fulvestrant | MCF-7 | Wild-Type | 0.29 | [7] |
| Fulvestrant | T47D-Y537S | Y537S Mutant | Increased resistance | [8] |
| Elacestrant | CDK4/6i-resistant lines | WT & Mutant | Similar EC50 values | [6] |
| Tamoxifen | MCF-7 | Wild-Type | 4,506 (µg/mL) | [9] |
| Tamoxifen | MCF7-Y537S | Y537S Mutant | Resistant | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.
Competitive Estrogen Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound to the estrogen receptor.
Materials:
-
Recombinant human ERα protein (wild-type or mutant)
-
[3H]-Estradiol (radioligand)
-
Test compound (e.g., GLL398)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the recombinant ERα protein, a fixed concentration of [3H]-Estradiol, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of a known ER binder (e.g., unlabeled estradiol) to determine non-specific binding.
-
Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
Add cold hydroxyapatite slurry to each well to capture the protein-ligand complexes.
-
Wash the hydroxyapatite pellets with cold assay buffer to remove unbound radioligand.
-
Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and plot the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol).
ERα Degradation Assay (Western Blot)
Objective: To quantify the degradation of ERα protein induced by a test compound.
Materials:
-
Breast cancer cell lines (e.g., MCF-7 for WT ER, T47D-Y537S for mutant ER)
-
Cell culture medium and supplements
-
Test compound (e.g., GLL398)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ERα, followed by incubation with an HRP-conjugated secondary antibody.
-
Probe the same membrane with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 value (the concentration that causes 50% degradation of the protein).
Cell Proliferation Assay
Objective: To measure the inhibitory effect of a test compound on the proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D-Y537S)
-
Cell culture medium and supplements
-
Test compound (e.g., GLL398)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells at a low density in 96-well plates and allow them to attach.
-
Treat the cells with a serial dilution of the test compound. Include vehicle-treated control wells.
-
Incubate the plates for a period of 5-7 days, allowing for multiple cell doublings.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the compound concentration to determine the GI50 or IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Breast cancer cells (e.g., MCF-7) or patient-derived xenograft (PDX) tissue harboring specific ER mutations
-
Matrigel (for cell line xenografts)
-
Test compound (e.g., GLL398) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant breast cancer cells (mixed with Matrigel) or small fragments of PDX tissue subcutaneously or orthotopically into the mammary fat pad of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ER degradation, immunohistochemistry).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the test compound.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of GLL398.
Caption: GLL398 disrupts both wild-type and mutant ERα signaling pathways.
Caption: Experimental workflow for the preclinical evaluation of a SERD.
Caption: Logical relationship of GLL398's properties, targets, and outcomes.
Conclusion
GLL398 demonstrates significant promise as an orally bioavailable SERD with potent activity against both wild-type and clinically relevant mutant forms of the estrogen receptor. The available data suggests that while its binding affinity may be moderately reduced for some mutants compared to the wild-type receptor, it retains potent degradation and anti-proliferative activity. This positions GLL398 as a valuable candidate for further investigation in the treatment of endocrine-resistant breast cancer. Direct comparative studies with newly approved oral SERDs like elacestrant, across a broader panel of ESR1 mutations, will be crucial in fully defining its therapeutic potential. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. graphviz dot file example · GitHub [gist.github.com]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 8. Allele-specific chromatin recruitment and therapeutic vulnerabilities of ESR1 activating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. The ER-alpha mutation Y537S confers Tamoxifen-resistance via enhanced mitochondrial metabolism, glycolysis and Rho-GDI/PTEN signaling: Implicating TIGAR in somatic resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of GLL398 Pharmacokinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of GLL398, a novel orally bioavailable selective estrogen receptor degrader (SERD), with the clinically established SERD, fulvestrant, and its parent compound, GW7604. The objective is to offer a comprehensive resource for assessing the reproducibility of GLL398's pharmacokinetic profile by presenting available preclinical data, detailed experimental methodologies, and relevant biological pathways.
Executive Summary
GLL398 is a boron-modified analog of GW5638 developed to overcome the poor oral bioavailability of existing SERDs like fulvestrant, which requires intramuscular injection.[1] Preclinical studies in rats have demonstrated that GLL398 possesses significantly superior oral bioavailability compared to GW7604.[2][3] This improved pharmacokinetic profile, coupled with its potent estrogen receptor (ER) degradation activity, positions GLL398 as a promising candidate for endocrine therapy in breast cancer. This guide synthesizes the available preclinical pharmacokinetic data for GLL398, GW7604, and fulvestrant to aid in the evaluation of its developmental potential.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of GLL398, GW7604, and fulvestrant from preclinical studies in rats. This data highlights the enhanced oral absorption of GLL398.
| Compound | Administration Route | Dose | AUC (μg·h/mL) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| GLL398 | Oral | 10 mg/kg | 36.9 | Not Reported | Not Reported | Not Reported | [2][3] |
| GW7604 | Oral | 10 mg/kg | 3.35 | Not Reported | Not Reported | Not Reported | [2][3] |
| Fulvestrant | Intramuscular | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Data from rat studies not fully available in searched literature. Human data shows slow absorption and a long half-life. |
Experimental Protocols
Reproducibility of pharmacokinetic studies is critically dependent on the detailed execution of experimental protocols. Below are the methodologies cited in the key studies.
Oral Administration (GLL398 and GW7604)
A standard preclinical protocol for assessing oral pharmacokinetics in rats typically involves the following steps:
-
Animal Model: Male or female rats of a specified strain (e.g., Sprague-Dawley).
-
Housing and Acclimation: Animals are housed in controlled conditions with a standard diet and water ad libitum for a set period before the study.
-
Dosing:
-
The test compound (GLL398 or GW7604) is formulated in a suitable vehicle for oral administration.
-
A single dose is administered via oral gavage at a specific concentration (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Blood is typically drawn from the tail vein or via a cannula.
-
-
Sample Processing and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the drug in the plasma is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life, using non-compartmental analysis.
-
Intramuscular Administration (Fulvestrant)
For compounds like fulvestrant that are administered intramuscularly, the protocol is similar with the key difference being the route of administration:
-
Dosing:
-
Fulvestrant is formulated in a suitable vehicle for intramuscular injection.
-
A single dose is administered via injection into a specific muscle group.
-
-
Blood Sampling and Analysis: The subsequent steps of blood collection, processing, and analysis follow the same principles as for oral administration to determine the pharmacokinetic profile.
Visualizing Key Pathways and Workflows
To further clarify the context of GLL398's action and the process of its evaluation, the following diagrams are provided.
Caption: Mechanism of action of GLL398 as a Selective Estrogen Receptor Degrader (SERD).
Caption: Standard workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (E,E)-GLL398: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For novel or specialized compounds such as (E,E)-G-LL398, which may not have widely published disposal protocols, a systematic approach based on established hazardous waste management principles is essential. This guide provides researchers, scientists, and drug development professionals with the necessary steps to safely manage and dispose of (E,E)-GLL398, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Identification and Data Summary
The first step in determining the appropriate disposal procedure for any chemical is to identify its potential hazards. For a compound like this compound, this information would typically be found in its Safety Data Sheet (SDS). In the absence of a specific SDS, a qualified individual must conduct a hazard assessment based on the known or suspected properties of the chemical. Key hazard characteristics to evaluate include:
-
Ignitability: The tendency of a chemical to catch fire.
-
Corrosivity: The ability of a chemical to corrode metals or cause damage to skin.
-
Reactivity: The potential for a chemical to explode or react violently under certain conditions.
-
Toxicity: The degree to which a substance can harm living organisms.
The following table summarizes the key hazard characteristics to be determined for this compound. Researchers should consult available literature, internal safety data, or perform a risk assessment to complete this table.
| Hazard Characteristic | Quantitative Data (if available) | Qualitative Assessment |
| Ignitability | Flash Point (°C) | Flammable / Non-flammable |
| Corrosivity | pH | Corrosive / Non-corrosive |
| Reactivity | Stable / Unstable / Water-reactive | |
| Toxicity | LD50 / LC50 | Toxic / Non-toxic |
| Environmental Hazards | Aquatic toxicity, persistence |
Experimental Protocol: Hazardous Waste Characterization
If the hazards of this compound are unknown, a hazardous waste characterization should be performed by a qualified individual or a certified laboratory. This process involves analyzing the chemical to determine if it meets the criteria for hazardous waste as defined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.
Objective: To determine if this compound is a hazardous waste based on its characteristics.
Materials:
-
A representative sample of this compound waste.
-
Appropriate analytical instrumentation (e.g., for flash point testing, pH measurement, and toxicity characteristic leaching procedure (TCLP)).
-
Personal Protective Equipment (PPE) as required.
Procedure:
-
Sample Collection: Collect a representative sample of the this compound waste in a properly labeled and sealed container.
-
Ignitability Test: Determine the flash point of the liquid waste. A flash point below 60°C (140°F) typically indicates an ignitable hazardous waste.
-
Corrosivity Test: Measure the pH of the aqueous waste. A pH less than or equal to 2, or greater than or equal to 12.5, indicates a corrosive hazardous waste.
-
Reactivity Test: Assess the stability of the waste and its potential to react with water or other substances. This is often a qualitative assessment based on the chemical's known properties.
-
Toxicity Test (TCLP): If the waste is suspected to contain toxic constituents, the TCLP test may be required to determine if it leaches hazardous concentrations of specific contaminants.
-
Documentation: Record all test results and compare them to the regulatory definitions of hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound. This workflow ensures that all necessary safety and regulatory considerations are addressed.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedures
Based on the hazard assessment, follow the appropriate disposal path.
If this compound is determined to be NON-HAZARDOUS:
-
Consult Institutional Policies: Even non-hazardous waste may have specific disposal requirements at your institution. Always check with your Environmental Health and Safety (EHS) department.
-
Containerization: Use a clearly labeled container to collect the waste.
-
Disposal: Dispose of the waste according to your institution's guidelines for non-hazardous chemical waste. Some non-hazardous waste may be eligible for drain disposal after neutralization and dilution, but this must be confirmed with EHS.[1]
If this compound is determined to be HAZARDOUS:
-
Waste Minimization: Whenever possible, minimize the amount of hazardous waste generated.[2]
-
Segregation: Store hazardous waste in a designated satellite accumulation area.[3] Do not mix this compound waste with other incompatible waste streams.[2][3]
-
Containerization:
-
Use a container that is compatible with this compound.[4][5] The container must be in good condition, with a secure, tight-fitting lid.[4]
-
Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[4] The label should also include the date accumulation started and the specific hazards of the waste (e.g., "Flammable," "Toxic").[4]
-
-
Accumulation: Follow all institutional and regulatory limits for the amount of hazardous waste that can be stored in a satellite accumulation area and the timeframes for its removal.[6]
-
Disposal Request: When the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EHS department.[2][4]
-
Emergency Preparedness: Be prepared for spills. Have appropriate spill cleanup materials readily available and ensure personnel are trained on their use.[7]
Signaling Pathway for Safe Disposal
The following diagram illustrates the logical flow and key considerations for ensuring the safe and compliant disposal of this compound.
Caption: Key stages of chemical waste management.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.
References
- 1. Hazardous Waste Manual [ehs.cornell.edu]
- 2. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 3. epa.gov [epa.gov]
- 4. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling (E,E)-GLL398
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of (E,E)-GLL398, a potent, orally bioavailable selective estrogen receptor degrader (SERD) utilized in pre-clinical breast cancer research.[1][2][3] Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The following table summarizes the required equipment for various laboratory procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or safety goggles- Fume hood |
| Solution Preparation | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or safety goggles- Fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses |
| Animal Handling (In Vivo Studies) | - Nitrile gloves- Lab coat or disposable gown- Safety glasses- Respiratory protection (e.g., N95 respirator) may be required based on institutional guidelines and risk assessment. |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses with side shields or safety goggles |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before weighing, ensure the analytical balance is clean and placed within the fume hood.
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing paper for this compound to prevent cross-contamination.
-
Carefully transfer the desired amount of the compound to a tared container.
2. Dissolution:
-
This compound is soluble in DMSO.[2]
-
Add the appropriate volume of solvent to the container with the weighed compound.
-
Cap the container tightly and vortex or sonicate until the compound is fully dissolved.
-
Visually inspect the solution to ensure no particulate matter remains.
3. Storage:
-
Store solid this compound at -20°C for long-term stability.[2]
-
Solutions of this compound in solvent can be stored at -80°C for up to one year.[2]
-
For short-term storage, solutions can be kept at room temperature in the continental US, though this may vary elsewhere.[1]
-
Always refer to the Certificate of Analysis for specific storage recommendations.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed hazardous waste container.
-
Label the container clearly as "Hazardous Chemical Waste" and specify the contents.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Disposal Procedures:
-
All waste must be disposed of through the institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
